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4-(Dimethylamino)-3-methylbenzoic acid Documentation Hub

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  • Product: 4-(Dimethylamino)-3-methylbenzoic acid
  • CAS: 103030-89-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Profiling: 1H NMR of 4-(Dimethylamino)-3-methylbenzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 4-(Dimethylamino)-3-methylbenzoic acid (CAS: 16518-86-6 ) represents a critical scaffold in the synthesis of functional dyes, retinoid analogs, and kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-(Dimethylamino)-3-methylbenzoic acid (CAS: 16518-86-6 ) represents a critical scaffold in the synthesis of functional dyes, retinoid analogs, and kinase inhibitors. Structurally, it presents a classic "push-pull" electronic system: the electron-withdrawing carboxylic acid moiety at position C1 opposes the electron-donating dimethylamino group at position C4, with a methyl group at C3 introducing steric and electronic perturbations.

Accurate NMR characterization of this molecule requires navigating two specific analytical challenges:

  • Steric Inhibition of Resonance (SIR): The steric clash between the C3-Methyl and C4-Dimethylamino groups can force the nitrogen lone pair out of planarity with the benzene ring, altering expected chemical shifts.

  • Proton Exchange Dynamics: The carboxylic acid proton is highly sensitive to solvent choice and water content.

This guide provides a definitive protocol for the structural confirmation of this compound, moving beyond basic assignment to mechanistic interpretation.

Sample Preparation & Acquisition Protocol

To ensure reproducibility and eliminate artifacts caused by hydrogen bonding or aggregation, DMSO-d6 is the mandatory solvent for this analysis. Chloroform-d (


) is not recommended  due to the poor solubility of the zwitterionic forms and the potential for dimerization of the carboxylic acid, which obscures quantitative integration.
Optimized Workflow

SamplePrep Start Start: 10-15 mg Sample Solvent Add 0.6 mL DMSO-d6 (Contains 0.03% TMS) Start->Solvent Sonicate Sonicate (25°C, 2 min) Ensure Homogeneity Solvent->Sonicate Transfer Transfer to 5mm NMR Tube (Filter if cloudy) Sonicate->Transfer Acquire Acquire 1H NMR (ns=16, d1=1.0s) Transfer->Acquire

Figure 1: Standardized sample preparation workflow to ensure high-resolution spectra for polar benzoic acid derivatives.

Spectral Analysis & Assignment

The 1H NMR spectrum in DMSO-d6 typically exhibits three distinct regions: the deshielded acidic proton, the aromatic region (showing an ABX or AMX spin system), and the shielded aliphatic region.

Summary of Chemical Shifts ( )[3][7]
SignalIntegrationMultiplicityShift (

ppm)
AssignmentStructural Insight
A 1HBroad Singlet12.0 – 13.0-COOH Exchangeable; shift varies with concentration/water.
B 1HDoublet (or Singlet)7.70 – 7.80Ar-H2 Deshielded by ortho-COOH; minimal coupling to H6.
C 1HDoublet of Doublets7.65 – 7.75Ar-H6 Deshielded by ortho-COOH; ortho-coupled to H5.
D 1HDoublet6.80 – 7.00Ar-H5 Shielded by ortho-NMe2; ortho-coupled to H6.
E 6HSinglet2.75 – 2.90-N(CH 3)2Upfield due to electron density; may be broadened by rotation.
F 3HSinglet2.20 – 2.35Ar-CH 3Benzylic resonance; diagnostic for C3 substitution.
Detailed Mechanistic Interpretation
The Aromatic Region (The "Fingerprint")

The aromatic protons (H2, H5, H6) form a 1,3,4-trisubstituted pattern. The logic for assignment relies on Spin-Spin Coupling (


)  and Substituent Electronic Effects (SCS) .
  • H5 (The Shielded Proton): Located ortho to the electron-donating dimethylamino group. The lone pair of the nitrogen donates electron density into the ring (resonance), significantly shielding H5 and moving it upfield (~6.9 ppm) compared to benzene (7.36 ppm).

  • H2 & H6 (The Deshielded Protons): Both are ortho to the electron-withdrawing carboxylic acid carbonyl group. The anisotropy of the carbonyl bond deshields these protons, pushing them downfield (~7.7 ppm).

    • Differentiation: H6 has a strong ortho-coupling partner (H5,

      
       Hz), appearing as a doublet (or dd). H2 is meta to H6 and para to H5; it appears as a sharp singlet or a finely split doublet (
      
      
      
      Hz).
The Steric Twist (Advanced Insight)

In a standard para-dimethylaminobenzoic acid, the NMe2 group is coplanar with the ring to maximize resonance. However, in 4-(dimethylamino)-3-methylbenzoic acid , the C3-Methyl group sterically clashes with the C4-NMe2 group.

  • Consequence: The NMe2 group twists slightly out of plane.

  • Spectral Evidence: This twist reduces the orbital overlap between the Nitrogen lone pair and the

    
    -system. Consequently, H5 may appear slightly less shielded (more downfield) than in the non-methylated analogue, and the NMe2 methyl signal (Signal E) may shift slightly upfield due to reduced conjugation.
    

Structural Logic Pathway

Use the following decision tree to validate the aromatic substitution pattern during analysis.

AssignmentLogic Root Analyze Aromatic Region (6.5 - 8.0 ppm) Split1 Is there a doublet with J ~ 8-9 Hz? Root->Split1 Yes1 Identify Shielded Doublet (< 7.0 ppm) Split1->Yes1 Yes No1 Re-evaluate Structure (Check 3,4-substitution) Split1->No1 No AssignH5 Assign as H5 (Ortho to NMe2) Yes1->AssignH5 Split2 Analyze Remaining Downfield Signals (~7.7 ppm) AssignH5->Split2 H6_Path Doublet/dd (J ~ 8Hz) Couples to H5 Split2->H6_Path H2_Path Singlet/d (J < 2Hz) No Ortho Partner Split2->H2_Path Final Confirmed 1,3,4-Substitution H6_Path->Final H2_Path->Final

Figure 2: Logic gate for assigning aromatic protons in 1,3,4-trisubstituted benzene systems.

Troubleshooting & Artifacts

The "Missing" Carboxylic Acid Proton
  • Observation: The signal at 12-13 ppm is absent or extremely broad.

  • Cause: Proton exchange with trace water in the DMSO-d6.

  • Validation: Add a drop of

    
     to the tube and shake. If the peak disappears completely (due to exchange with Deuterium), it confirms the assignment of the labile -COOH proton.
    
Solvent Peaks (DMSO-d6)

Be aware of the residual solvent signals that can interfere with integration:

  • Residual DMSO (Quintet): ~2.50 ppm. This often overlaps with the Ar-CH3 signal (~2.3 ppm) or the NMe2 signal (~2.8 ppm) if the shim is poor.

  • Water (Broad Singlet): ~3.33 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for substituent additivity rules).

  • Reich, H. J. (2023). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[1] (Authoritative database for calculating benzene substituent effects).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid. [Link] (Used as the baseline analogue for spectral prediction).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks).

Sources

Protocols & Analytical Methods

Method

The Synthetic Chemist's Guide to 4-(Dimethylamino)-3-methylbenzoic Acid: Advanced Protocols and Applications

Introduction: Unveiling a Versatile Synthetic Building Block 4-(Dimethylamino)-3-methylbenzoic acid, with CAS Number 6342-54-7, is a substituted aromatic carboxylic acid that presents a unique combination of functional g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

4-(Dimethylamino)-3-methylbenzoic acid, with CAS Number 6342-54-7, is a substituted aromatic carboxylic acid that presents a unique combination of functional groups, making it a valuable intermediate in modern organic synthesis. The presence of a carboxylic acid moiety, a nucleophilic dimethylamino group, and a methyl substituent on the aromatic ring allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its applications, particularly in the synthesis of pharmaceutical intermediates and other high-value organic molecules. We will delve into the mechanistic rationale behind its reactivity and furnish detailed, field-proven protocols for its key transformations.

The strategic placement of the electron-donating dimethylamino group and the methyl group influences the electronic properties of the benzene ring and the reactivity of the carboxylic acid function. This substitution pattern makes it an attractive starting material for creating complex molecular architectures, especially in the realms of medicinal chemistry and materials science.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in any synthetic protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Solid
CAS Number 6342-54-7
InChI Key IQXJWOLTFBRYOK-UHFFFAOYSA-N
Signal Word Warning
Hazard Statements H319 (Causes serious eye irritation)

Safety and Handling: Researchers should handle 4-(Dimethylamino)-3-methylbenzoic acid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Core Applications in Organic Synthesis

The utility of 4-(Dimethylamino)-3-methylbenzoic acid is primarily centered on its role as a scaffold for building more complex molecules. Its functional groups serve as handles for a variety of synthetic transformations.

Intermediate in Pharmaceutical Synthesis

Substituted benzoic acids are fundamental building blocks in drug discovery and development.[1] The isomeric compound, 3-amino-4-methylbenzoic acid, is a well-documented key intermediate in the synthesis of the anticancer drug Nilotinib.[2] This highlights the potential of the 4-(dimethylamino)-3-methyl scaffold in constructing pharmacologically active agents. The carboxylic acid can be converted to amides, esters, or other functionalities, while the aromatic ring can undergo further substitution, allowing for the generation of diverse compound libraries for screening.

Precursor for Activated Acyl Derivatives

The carboxylic acid group of 4-(Dimethylamino)-3-methylbenzoic acid can be readily converted into more reactive species, such as acyl chlorides. These activated intermediates are highly susceptible to nucleophilic attack, making them ideal for forming amide and ester linkages, which are prevalent in pharmaceuticals and other functional materials.

Building Block for Dyes and Pigments

While direct protocols for 4-(dimethylamino)-3-methylbenzoic acid in dye synthesis are not prevalent in readily available literature, its structural analog, 3-amino-4-methylbenzoic acid, is used in the synthesis of azo dyes. The amino group in these analogs is diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The presence of the dimethylamino group in the title compound suggests its potential use in similar capacities, where it would act as a powerful auxochrome to modulate the color of the resulting dye.

Detailed Synthetic Protocols

The following protocols are detailed, step-by-step procedures for key transformations of 4-(Dimethylamino)-3-methylbenzoic acid. These are based on established methods for analogous compounds and represent robust procedures for laboratory-scale synthesis.

Protocol 1: Synthesis of 4-(Dimethylamino)-3-methylbenzoyl Chloride

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. Acyl chlorides are versatile intermediates for subsequent nucleophilic acyl substitution reactions. The procedure is adapted from a well-established synthesis of the closely related 4-(dimethylamino)benzoyl chloride.[3][4]

Reaction Scheme:

G cluster_reagents Reagents & Conditions reactant 4-(Dimethylamino)-3-methylbenzoic acid product 4-(Dimethylamino)-3-methylbenzoyl Chloride reactant->product  Ethyl Acetate (solvent) reagent SOCl₂ (Thionyl Chloride) byproducts + SO₂ + HCl

Caption: Conversion of the carboxylic acid to an acyl chloride.

Materials:

  • 4-(Dimethylamino)-3-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)[3]

  • Anhydrous ethyl acetate

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, suspend 4-(Dimethylamino)-3-methylbenzoic acid (e.g., 10.0 g, 55.8 mmol) in anhydrous ethyl acetate (e.g., 80 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Fit the flask with a reflux condenser topped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • While stirring, add thionyl chloride (e.g., 8.1 mL, 111.6 mmol) dropwise to the suspension at room temperature. Caution: This reaction evolves toxic gases (SO₂ and HCl) and should be performed in a well-ventilated fume hood.[3]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and ethyl acetate under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with an anhydrous solvent like toluene can be performed.[5]

  • The resulting crude 4-(Dimethylamino)-3-methylbenzoyl chloride can be used directly in the next step or purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a solid product.

Self-Validation and Causality:

  • Anhydrous Conditions: The exclusion of water is critical as both thionyl chloride and the acyl chloride product are highly reactive towards water.

  • Excess Reagent: Using a two-fold excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the reaction to completion by removing the gaseous byproducts.

Protocol 2: Fischer Esterification to Synthesize Methyl 4-(Dimethylamino)-3-methylbenzoate

This protocol describes the acid-catalyzed esterification of 4-(Dimethylamino)-3-methylbenzoic acid with methanol. Fischer esterification is a classic and reliable method for preparing esters from carboxylic acids and alcohols.[6][7]

Experimental Workflow:

G start Combine Reactants: - 4-(Dimethylamino)-3-methylbenzoic acid - Methanol (excess) - Conc. H₂SO₄ (catalyst) reflux Reflux for 2-4 hours start->reflux workup Work-up: 1. Cool to RT 2. Pour into ice-water 3. Neutralize with NaHCO₃ reflux->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify: 1. Wash with brine 2. Dry over Na₂SO₄ 3. Evaporate solvent extraction->purification product Isolate Product: Methyl 4-(Dimethylamino)-3-methylbenzoate purification->product

Caption: Workflow for Fischer Esterification.

Materials:

  • 4-(Dimethylamino)-3-methylbenzoic acid (1.0 eq)

  • Methanol (anhydrous, serves as reagent and solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(Dimethylamino)-3-methylbenzoic acid (e.g., 5.0 g, 27.9 mmol) in an excess of anhydrous methanol (e.g., 50 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.5 mL) dropwise with stirring. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the formation of the more nonpolar ester product and the disappearance of the starting acid.

  • After the reaction is complete, cool the flask to room temperature and remove the bulk of the methanol using a rotary evaporator.

  • Pour the residue into a beaker containing ice-water (approx. 100 mL).

  • Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases and the pH is approximately 7-8. The product may precipitate as a solid.[8]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-(Dimethylamino)-3-methylbenzoate.

  • The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Expert Insights:

  • Le Châtelier's Principle: Using a large excess of methanol shifts the equilibrium towards the formation of the ester product.

  • Neutralization: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, which would otherwise complicate purification.

  • Product Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Outlook

4-(Dimethylamino)-3-methylbenzoic acid is a synthetically versatile molecule with significant potential as an intermediate in the preparation of complex organic molecules. Its utility in forming key amide and ester linkages, coupled with the electronic influence of its substituents, makes it a valuable tool for researchers in medicinal chemistry, materials science, and dye chemistry. The protocols provided herein offer robust and reproducible methods for accessing key derivatives, paving the way for further exploration of this compound's synthetic applications. Future research may focus on leveraging its unique structure to develop novel catalysts, functional polymers, or new classes of pharmacologically active compounds.

References

  • Google Patents. (1980). Process for preparing N,N-dimethylaminobenzoic acids. (U.S. Patent No. 4,233,458).
  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved February 1, 2026, from [Link]

  • University of Michigan-Dearborn. (n.d.). Experiment: Esterification: The Synthesis of Methyl Benzoate. Retrieved February 1, 2026, from [Link]

  • University of the West Indies at St. Augustine. (n.d.). Preparation of Methyl Benzoate. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. (Chinese Patent No. CN101928277B).
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent. (Chinese Patent No. CN103772225A).
  • ResearchGate. (2009). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 4-(Acetylamino)-3-methylbenzoic acid. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 3-methyl-benzylchloride. (European Patent No. EP0429921A1).
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). The preparation method of 4- chloromethyl benzoic acid chlorides. (Chinese Patent No. CN108358776A).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 1, 2026, from [Link]

Sources

Application

Protocol for dissolving 4-(Dimethylamino)-3-methylbenzoic acid

Application Note: Solubilization Protocol for 4-(Dimethylamino)-3-methylbenzoic Acid Part 1: Executive Summary & Physicochemical Profile Objective: This guide provides a standardized protocol for dissolving 4-(Dimethylam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization Protocol for 4-(Dimethylamino)-3-methylbenzoic Acid

Part 1: Executive Summary & Physicochemical Profile

Objective: This guide provides a standardized protocol for dissolving 4-(Dimethylamino)-3-methylbenzoic acid for use in biological assays (in vitro) and chemical synthesis. Due to its amphoteric nature and lipophilic substitutions, this compound presents specific solubility challenges at neutral pH.

Compound Profile:

  • Chemical Nature: Ampholyte (Zwitterionic potential).

  • Acidic Moiety: Carboxylic acid (

    
    , pKa 
    
    
    
    4.8).
  • Basic Moiety: Tertiary amine (Dimethylamino, pKa

    
     5.2).
    
  • Lipophilicity (LogP):

    
     1.9 (Moderately lipophilic due to the toluene core).
    
  • Appearance: Typically off-white to yellow crystalline solid.

The Solubility Challenge (The "Valley of Death"): At neutral pH (


 pH 5–6), the molecule exists largely in its zwitterionic or neutral form, leading to minimal solubility in water. To achieve aqueous solubility, you must drive the equilibrium toward a charged species (Cationic at pH < 3 or Anionic at pH > 8).

Part 2: Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory to prevent inhalation of fine dust during weighing.

  • Storage: Store solid at room temperature (or 4°C if specified by CoA), protected from light. Aromatic amines can oxidize and darken over time.

Part 3: Solvent Selection Guide

Solvent SystemSolubility PotentialApplication ContextNotes
DMSO (Anhydrous) High (>50 mM) Biological Assays / HTS Recommended. Universal solvent for compound libraries. Freeze-thaw stable.
Ethanol (Absolute) Moderate to HighChemical SynthesisGood for evaporation/crystallization. Volatile.
Water (Neutral) Very Low Not RecommendedWill likely form a suspension or precipitate.
1M NaOH (aq) HighAnimal Studies / pH AdjustmentForms the soluble carboxylate salt.
1M HCl (aq) ModerateAcidic MediaForms the ammonium salt.

Part 4: Protocol A - Preparation of Organic Stock Solution (DMSO)

Target: 50 mM Stock Solution (10 mL) Application: Cell culture, Enzyme assays (diluted >1000x).

Workflow Diagram:

DMSO_Protocol Start Start: Weigh Compound Calc Calculate Volume (Mass / MW / Conc) Start->Calc Add Add DMSO (Stepwise) Calc->Add Mix Vortex & Sonicate (30-60 sec) Add->Mix QC Visual QC (Clear Solution?) Mix->QC QC->Mix No (Precipitate) Store Aliquot & Store (-20°C) QC->Store Yes

Caption: Figure 1.[2] Standard workflow for preparing high-concentration organic stock solutions.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 89.6 mg of 4-(Dimethylamino)-3-methylbenzoic acid into a sterile glass vial (amber glass preferred to prevent photo-oxidation).

  • Solvent Addition: Add 10.0 mL of high-purity (anhydrous) DMSO.

    • Technique: Add the solvent in two steps.[3][4] Add 5 mL first to wet the powder, then the remaining 5 mL.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 1–2 minutes. Why? This breaks the crystal lattice energy, which is crucial for aromatic solids.

  • Visual Inspection: Hold the vial up to a light source.

    • Pass: Solution is clear, yellow/amber, with no particulates.

    • Fail: Visible "swirling" (Schlieren lines) indicates incomplete dissolution. Sonicate further.

  • Storage: Aliquot into 500 µL volumes in polypropylene tubes. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Part 5: Protocol B - Preparation of Aqueous Formulation (pH Assisted)

Target: 10 mM Aqueous Solution Application: Animal dosing or chemistry where DMSO is contraindicated.

Mechanistic Logic: To dissolve this molecule in water, we must exploit the Carboxylic Acid functionality. By adding a base (NaOH), we deprotonate the -COOH to -COO⁻Na⁺, creating a highly soluble salt.

Workflow Diagram:

Aqueous_Protocol Weigh Weigh Compound Suspend Suspend in Water (Result: Cloudy Suspension) Weigh->Suspend Titrate Add 1M NaOH Dropwise Suspend->Titrate Monitor Monitor Clarity & pH Titrate->Monitor Monitor->Titrate Still Cloudy Buffer Back-titrate/Buffer (Optional: to pH 7.4) Monitor->Buffer Solution Clears

Caption: Figure 2. pH-shift strategy for aqueous solubilization.

Step-by-Step Methodology:

  • Suspend: Weigh 17.9 mg (for 10 mL of 10 mM solution) and place it in a beaker. Add 9.0 mL of distilled water.

    • Observation: The powder will likely float or sink; it will not dissolve.

  • Basify: While stirring, slowly add 1.0 M NaOH dropwise.

    • Stoichiometry: You need at least 1 molar equivalent of base.

    • Action: The solution should turn clear as the pH rises above 8.0.

  • Adjust Volume: Once fully dissolved, add water to reach the final volume of 10.0 mL .

  • Neutralization (Risky Step): If you must bring the pH back to physiological levels (7.4), add dilute HCl very slowly.

    • Warning: If you drop the pH too low (near pH 5–6), the compound may precipitate out as it hits its isoelectric point. For animal studies, a slightly basic solution (pH 8) is often better tolerated than a suspension.

Part 6: Troubleshooting & QC

IssueCauseSolution
Precipitate upon dilution "Crash-out" effectWhen diluting DMSO stock into media, ensure the DMSO concentration is <0.5%.[5] Add the stock to the media while vortexing to prevent local high concentrations.
Solution turns dark brown OxidationAromatic amines oxidize. Discard old stocks. Store under nitrogen if possible.
Oily droplets in water Phase separationThe compound is not ionized. Check pH. If pH is neutral, add more NaOH (to > pH 8) or HCl (to < pH 3).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid (Structural Analog). Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on pKa and solubility profiles of ampholytes).
  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Method

An In-depth Technical Guide to the Synthesis and Reactions of 4-(Dimethylamino)-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and key reaction conditions for 4-(Dimethylamino)-3-methylbenzoic acid, a versatile building b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and key reaction conditions for 4-(Dimethylamino)-3-methylbenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. The document details a proposed synthetic pathway, protocols for common transformations, and the underlying chemical principles, ensuring a robust resource for laboratory applications.

Introduction

4-(Dimethylamino)-3-methylbenzoic acid belongs to the class of aminobenzoic acids, which are integral components in the development of a wide array of pharmaceuticals and functional materials. The presence of the dimethylamino group, a common pharmacophore in FDA-approved drugs, significantly influences the molecule's electronic properties, basicity, and potential biological activity.[1][2] This guide will detail a reliable synthetic route to this valuable compound and explore its reactivity in key transformations such as esterification and amide bond formation, providing researchers with the foundational knowledge to incorporate this building block into their synthetic strategies.

Synthesis of 4-(Dimethylamino)-3-methylbenzoic Acid

A plausible and efficient two-step synthesis of 4-(Dimethylamino)-3-methylbenzoic acid is proposed, starting from the commercially available 3-methyl-4-nitrobenzoic acid. This pathway involves the reduction of the nitro group to a primary amine, followed by exhaustive methylation.

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"3-Methyl-4-nitrobenzoic_Acid" [label="3-Methyl-4-nitrobenzoic Acid"]; "4-Amino-3-methylbenzoic_Acid" [label="4-Amino-3-methylbenzoic Acid"]; "Target_Molecule" [label="4-(Dimethylamino)-3-methylbenzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"3-Methyl-4-nitrobenzoic_Acid" -> "4-Amino-3-methylbenzoic_Acid" [label=" Catalytic Hydrogenation \n (H₂, Pd/C) "]; "4-Amino-3-methylbenzoic_Acid" -> "Target_Molecule" [label=" Reductive Amination \n (Formaldehyde, H₂, Pd/C) "]; }

Figure 1: Proposed two-step synthesis of 4-(Dimethylamino)-3-methylbenzoic acid.

Step 1: Synthesis of 4-Amino-3-methylbenzoic Acid

The initial step involves the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid to a primary amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation.

Protocol 1: Catalytic Hydrogenation of 3-Methyl-4-nitrobenzoic Acid

Causality: Palladium on carbon (Pd/C) is an excellent catalyst for the reduction of aromatic nitro groups in the presence of hydrogen gas. Methanol is a suitable solvent that dissolves the starting material and is compatible with the reaction conditions. The reaction is typically carried out under a positive pressure of hydrogen to ensure efficient reduction.

ParameterValue
Starting Material 3-Methyl-4-nitrobenzoic acid
Reagents Hydrogen (H₂), 10% Palladium on Carbon (Pd/C)
Solvent Methanol
Temperature 60°C
Pressure 0.7 MPa
Reaction Time 10 hours
Yield ~96%

Detailed Procedure:

  • To a 2 L autoclave, add 3-methyl-4-nitrobenzoic acid (1.0 mol), methanol (1.2 L), and 10% Pd/C (4 g).

  • Seal the autoclave and purge with nitrogen three times, followed by three purges with hydrogen.

  • Pressurize the autoclave with hydrogen to 0.7 MPa.

  • Stir the mixture at 250 rpm and heat to 60°C.

  • Maintain these conditions for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure at 50°C to yield 4-amino-3-methylbenzoic acid as a solid.[3]

Step 2: Synthesis of 4-(Dimethylamino)-3-methylbenzoic Acid

The second step is the exhaustive methylation of the primary amine of 4-amino-3-methylbenzoic acid to the tertiary dimethylamino group. A reductive amination using formaldehyde as the methyl source and catalytic hydrogenation is an effective method.

Protocol 2: Reductive Amination of 4-Amino-3-methylbenzoic Acid

Causality: This reaction proceeds through the initial formation of an imine between the primary amine and formaldehyde, which is then reduced in situ by hydrogen and a palladium catalyst. The process repeats to add the second methyl group. Using an aqueous solution of formaldehyde is common, and methanol is a suitable solvent. The reaction is carried out under hydrogen pressure to facilitate the reduction.[4]

ParameterValue
Starting Material 4-Amino-3-methylbenzoic acid
Reagents Formaldehyde (37% in H₂O), Hydrogen (H₂), 10% Palladium on Carbon (Pd/C)
Solvent Methanol
Temperature 50-55°C
Pressure >40 psi
Reaction Time Until theoretical H₂ uptake
Yield High (based on analogous reactions)

Detailed Procedure:

  • In an autoclave, dissolve 4-amino-3-methylbenzoic acid (1.0 mol) in methanol.

  • Add 10% Pd/C catalyst.

  • Seal the autoclave and purge with nitrogen and then hydrogen.

  • Pressurize with hydrogen to above 40 psi.

  • Heat the mixture to 50-55°C.

  • Add formaldehyde (approximately 2.2 mol) to the reaction mixture.

  • Maintain the hydrogen pressure and temperature until the theoretical amount of hydrogen is consumed.

  • After cooling and venting, filter the catalyst.

  • Concentrate the filtrate under reduced pressure. The product can be further purified by recrystallization from a suitable solvent system like methanol/water.[4]

Key Reactions of 4-(Dimethylamino)-3-methylbenzoic Acid

The carboxylic acid moiety of 4-(Dimethylamino)-3-methylbenzoic acid is a versatile functional group for further synthetic modifications.

Esterification

Esterification is a fundamental reaction to protect the carboxylic acid or to modulate the pharmacokinetic properties of a drug candidate. Fischer-Speier esterification is a common method.

graph "Esterification_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Start" [label="4-(Dimethylamino)-3-methylbenzoic Acid"]; "Reagents" [label="Alcohol (e.g., Methanol) \n + \n Catalytic Acid (e.g., H₂SO₄)"]; "Reaction" [label="Reflux"]; "Workup" [label="Neutralization & \n Extraction"]; "Product" [label="Ester Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Reagents" [label=" Add "]; "Reagents" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Product"; }

Figure 2: General workflow for Fischer-Speier esterification.

Protocol 3: Fischer-Speier Esterification

Causality: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and using the alcohol as the solvent drives the equilibrium towards the product.

ParameterValue
Starting Material 4-(Dimethylamino)-3-methylbenzoic acid
Reagents Alcohol (e.g., Methanol, Ethanol), Sulfuric Acid (catalytic)
Solvent The corresponding alcohol
Temperature Reflux
Reaction Time 2-4 hours

Detailed Procedure:

  • Suspend 4-(Dimethylamino)-3-methylbenzoic acid in the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester product.[3]

Amide Coupling

The formation of an amide bond is one of the most important reactions in drug discovery. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling agents are used to activate the carboxylic acid.

graph "Amide_Coupling_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Start" [label="4-(Dimethylamino)-3-methylbenzoic Acid"]; "Activation" [label="EDC, HOBt, Base (e.g., DIPEA)"]; "Amine" [label="Amine (R-NH₂)"]; "Reaction" [label="Stir at RT"]; "Product" [label="Amide Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Activation" [label=" Add "]; "Activation" -> "Amine" [label=" Add "]; "Amine" -> "Reaction"; "Reaction" -> "Product"; }

Figure 3: General workflow for amide coupling using EDC/HOBt.

Protocol 4: EDC/HOBt Mediated Amide Coupling

Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. In the presence of 1-hydroxybenzotriazole (HOBt), this intermediate is converted to an HOBt-ester, which is less prone to side reactions and efficiently reacts with the amine to form the amide bond. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often added to neutralize any acid present and facilitate the reaction.[5][6]

ParameterValue
Starting Material 4-(Dimethylamino)-3-methylbenzoic acid
Reagents Amine, EDC, HOBt, DIPEA
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 12-24 hours

Detailed Procedure:

  • Dissolve 4-(Dimethylamino)-3-methylbenzoic acid (1.0 eq) in DCM or DMF.

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq).

  • Add the desired amine (1.2 eq).

  • Cool the mixture to 0°C and add EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Characterization and Safety

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[7]
Molecular Weight 179.22 g/mol [7]
Appearance Solid[7]
Melting Point 131-132 °C[8]

Spectroscopic Data: While a comprehensive, publicly available dataset for the title compound is limited, data for the closely related 4-(dimethylamino)benzoic acid can be used as a reference point for spectroscopic analysis.[9]

Safety Information: 4-(Dimethylamino)-3-methylbenzoic acid is classified as an eye irritant (H319).[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area.

References

  • CN101928277B. (2012). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. Google Patents.
  • CN103772225A. (2014). Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent. Google Patents.
  • PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. Retrieved from [Link]

  • US4233458A. (1980). Process for preparing N,N-dimethylaminobenzoic acids. Google Patents.
  • PubChem. (n.d.). 4-[(Dimethylamino)methyl]benzoic acid. Retrieved from [Link]

  • ResearchGate. (2019). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A modified method for esterification of some polyhydroxy aromatic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. Retrieved from [Link]

  • PubMed. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Retrieved from [Link]

  • SpectraBase. (n.d.). p-(Dimethylamino)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • YouTube. (2022, December 24). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

Sources

Application

Catalytic Strategies for 4-(Dimethylamino)-3-methylbenzoic Acid

Introduction: The Substrate Challenge 4-(Dimethylamino)-3-methylbenzoic acid (CAS: 19077-13-5) represents a distinct class of "push-pull" aromatic building blocks used frequently in the synthesis of kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Substrate Challenge

4-(Dimethylamino)-3-methylbenzoic acid (CAS: 19077-13-5) represents a distinct class of "push-pull" aromatic building blocks used frequently in the synthesis of kinase inhibitors (e.g., EGFR targets) and fluorescent probes.

The Chemical Problem: Functionalizing this molecule is non-trivial due to two converging factors:

  • Electronic Deactivation: The strong electron-donating nature of the para-dimethylamino group increases electron density in the ring, rendering the carboxylic acid carbonyl less electrophilic. This makes nucleophilic attack (by amines or alcohols) kinetically sluggish compared to unsubstituted benzoic acid.

  • Steric Hindrance: The meta-methyl group (position 3) exerts steric pressure on the adjacent dimethylamino group, forcing it slightly out of planarity, but more importantly, it creates a crowded environment for any reactions attempting to utilize the ortho-positions or requiring precise rotational alignment of the carboxyl group.

This guide details catalytic protocols specifically selected to overcome these electronic and steric barriers, moving beyond standard stoichiometric reagents (like EDC/NHS) to more efficient, atom-economical catalytic methods.

Visualizing the Reactivity Landscape

The following diagram maps the steric and electronic environment of the substrate, guiding the choice of catalyst.

G Substrate 4-(Dimethylamino)-3-methylbenzoic Acid Amino 4-Dimethylamino Group (Strong e- Donor) Substrate->Amino Contains Methyl 3-Methyl Group (Steric Bulk) Substrate->Methyl Contains Carbonyl Carboxyl Carbon (Deactivated Electrophile) Amino->Carbonyl Reduces Electrophilicity (Push Effect) Amidation Target: Amide Coupling Sol: Boronic Acid Catalysis Carbonyl->Amidation Requires Activation Esterification Target: Esterification Sol: Hf(IV) or Sc(III) Catalysis Carbonyl->Esterification Requires Activation Methyl->Amino Twists Bond

Figure 1: Structural analysis of 4-(Dimethylamino)-3-methylbenzoic acid highlighting the electronic deactivation of the carboxyl group which necessitates specific catalytic activation.

Application 1: Catalytic Amidation (Green Chemistry)

Traditional amidation uses stoichiometric coupling reagents (HATU, DCC) which generate large amounts of urea byproducts—a significant issue in late-stage drug development. For this electron-rich substrate, Boronic Acid Catalysis is the superior method.

The Catalyst: 2-Iodophenylboronic Acid (2-IPBA)

While simple boric acid is effective for aliphatic acids, the electron-rich nature of 4-(dimethylamino)-3-methylbenzoic acid requires a more active catalyst. 2-Iodophenylboronic acid is preferred because the ortho-iodo group enhances the Lewis acidity of the boron center via orbital overlap, facilitating the formation of the active acyloxyboronic acid intermediate.

Mechanistic Insight

The reaction proceeds through a mono(acyloxy)boronic acid intermediate.[1][2] The catalyst activates the carboxylic acid by forming a mixed anhydride-like species (acyloxyboronate), which is then attacked by the amine. Crucially, water must be removed to drive the equilibrium.[1][2][3]

BoronCycle Cat Boronic Acid Catalyst (RB(OH)2) Intermediate Acyloxyboronic Acid (Active Species) Cat->Intermediate + Substrate - H2O Acid Substrate (Benzoic Acid) Product Amide Product Intermediate->Product + Amine Water H2O (Byproduct) Intermediate->Water Elimination Amine Amine Nucleophile Product->Cat Regeneration

Figure 2: Catalytic cycle of Boronic Acid Amidation. The removal of water is the rate-driving factor.[2]

Protocol A: Boronic Acid Catalyzed Amidation

Objective: Synthesis of amide derivatives without stoichiometric coupling reagents.

Materials:

  • Substrate: 4-(Dimethylamino)-3-methylbenzoic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Catalyst: 2-Iodophenylboronic acid (10 mol%) or 3,4,5-Trifluorophenylboronic acid (5 mol%)

  • Solvent: Fluorobenzene or Toluene (anhydrous)

  • Additives: 4Å Molecular Sieves (activated)

Step-by-Step Procedure:

  • Setup: In a dry 50 mL round-bottom flask equipped with a Dean-Stark trap (or simply containing 2g of activated 4Å molecular sieves), charge 4-(dimethylamino)-3-methylbenzoic acid (5.0 mmol, 896 mg).

  • Catalyst Addition: Add 2-Iodophenylboronic acid (0.5 mmol, 124 mg).

  • Solvent: Add anhydrous Toluene (20 mL).

  • Amine Addition: Add the target amine (5.5 mmol).

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. The molecular sieves are critical to sequester the water generated.[1]

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically requires 12–24 hours due to the electron-rich nature of the acid.

  • Workup: Cool to room temperature. Filter off the molecular sieves. Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Application 2: Lewis Acid Catalyzed Esterification

For esterification, the steric bulk of the 3-methyl group can hinder the approach of alcohols. Standard Fischer esterification (H₂SO₄) is often too harsh or low-yielding for valuable intermediates. Hafnium(IV) Triflate or Scandium(III) Triflate are ideal catalysts here; they are water-tolerant, reusable, and highly effective for sterically hindered benzoates.

Protocol B: Hf(OTf)₄ Catalyzed Esterification

Objective: Mild esterification with primary/secondary alcohols.

Materials:

  • Substrate: 4-(Dimethylamino)-3-methylbenzoic acid (1.0 equiv)

  • Alcohol: Methanol or Ethanol (excess/solvent) or specific alcohol (1.2 equiv in Toluene)

  • Catalyst: Hafnium(IV) triflate [Hf(OTf)₄] (1–5 mol%)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (1.0 mmol) in the alcohol (5 mL) if using simple alcohols. If using a complex alcohol, dissolve both in Toluene (5 mL).

  • Catalyst: Add Hf(OTf)₄ (0.01 mmol, 1 mol%).

  • Reaction: Reflux the mixture.

    • Note: Hf(IV) acts as a strong Lewis acid, coordinating to the carbonyl oxygen, increasing its electrophilicity despite the electron donation from the dimethylamino group.

  • Completion: Reaction is usually complete within 6–10 hours.

  • Workup: Cool mixture. Quench with water. Extract with Ethyl Acetate.[4]

  • Recovery: The catalyst remains in the aqueous phase and can technically be recovered, though on small scale it is usually discarded.

Comparative Data: Catalyst Performance

The following table summarizes expected performance based on general reactivity profiles of electron-rich benzoic acids.

Reaction TypeCatalystLoadingConditionsEst.[5][6] YieldNotes
Amidation Boric Acid20 mol%Toluene, Reflux, 48h60-70%Slow; requires high loading.
Amidation 2-Iodophenylboronic acid 10 mol% Toluene, Reflux, 12h 85-95% Recommended. Best balance of speed/yield.
Esterification H₂SO₄ (Conc.)1.0 equivMeOH, Reflux, 4h90%Good yield, but harsh conditions.
Esterification Hf(OTf)₄ 1 mol% Toluene, Reflux, 6h 92-98% Recommended. Mild, tolerates other functional groups.

References

  • Mechanism of Arylboronic Acid-Catalyzed Amidation: Wang, C., et al. (2013).[1] Organic & Biomolecular Chemistry. Analysis of the acyloxyboronic acid intermediate.

  • Green Amidation Protocols: Starkov, P., et al. (2012). Boronic Acid Catalyzed Amide Formation. Comprehensive review of boronic acid catalysts for amidation.

  • Hafnium(IV) Catalysis: Ishihara, K., et al. (2000). Hafnium(IV) Triflate as an Efficient Catalyst for Esterification.

  • Substrate Data: PubChem Compound Summary for 4-(Dimethylamino)-3-methylbenzoic acid.

Sources

Method

Application Notes and Protocols for the Scale-up Synthesis of 4-(Dimethylamino)-3-methylbenzoic Acid

For: Researchers, scientists, and drug development professionals. Introduction 4-(Dimethylamino)-3-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-(Dimethylamino)-3-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics. Its structure, featuring a tertiary amine and a carboxylic acid on a substituted benzene ring, makes it a versatile building block. This document provides a comprehensive guide to a robust and scalable two-step synthesis of 4-(Dimethylamino)-3-methylbenzoic acid, commencing from the readily available starting material, 3-methyl-4-nitrobenzoic acid.

The chosen synthetic strategy involves an initial reduction of the nitro group to a primary amine, followed by a reductive N-methylation to yield the final product. This pathway is selected for its high efficiency, amenability to scale-up, and the use of well-established and reliable chemical transformations.

Overall Synthetic Scheme

Synthetic_Pathway Start 3-Methyl-4-nitrobenzoic Acid Intermediate 4-Amino-3-methylbenzoic Acid Start->Intermediate Step 1: Reduction H2, Pd/C, Methanol Final 4-(Dimethylamino)-3-methylbenzoic Acid Intermediate->Final Step 2: Reductive N-Methylation Formaldehyde, Formic Acid (Eschweiler-Clarke Reaction)

Figure 1: Two-step synthetic route to 4-(Dimethylamino)-3-methylbenzoic acid.

Materials and Equipment

Materials
ReagentCAS No.Molecular Weight ( g/mol )PuritySupplier
3-Methyl-4-nitrobenzoic acid3113-71-1181.15≥98%Sigma-Aldrich
Palladium on Carbon (10 wt%)7440-05-3--Johnson Matthey
Methanol (anhydrous)67-56-132.04≥99.8%Fisher Scientific
Hydrogen gas1333-74-02.02High purityAirgas
Nitrogen gas7727-37-928.01High purityAirgas
Formaldehyde (37% in H2O)50-00-030.03ACS gradeSigma-Aldrich
Formic acid64-18-646.03≥95%BASF
Hydrochloric acid (37%)7647-01-036.46ACS gradeVWR
Sodium hydroxide1310-73-240.00ACS gradeEMD Millipore
Ethyl acetate141-78-688.11ACS gradeAvantor
Brine (saturated NaCl solution)---Lab prepared
Anhydrous sodium sulfate7757-82-6142.04ACS gradeBeanTown Chemical
Celite®61790-53-2--Sigma-Aldrich
Equipment
  • Glass-lined or stainless steel reactor (appropriate volume for scale-up) equipped with:

    • Mechanical stirrer

    • Temperature probe and controller

    • Reflux condenser

    • Inlet for inert gas and hydrogen

    • Addition funnel

  • Hydrogenation apparatus (e.g., Parr hydrogenator for lab scale, dedicated hydrogenation reactor for pilot scale)

  • Filtration apparatus (e.g., Buchner funnel with filter flask for lab scale, filter press for pilot scale)

  • Rotary evaporator

  • Drying oven (vacuum compatible)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-methylbenzoic Acid via Catalytic Hydrogenation

This procedure details the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid to a primary amine using catalytic hydrogenation.

Protocol:

  • Reactor Setup: In a suitably sized reactor, add 3-methyl-4-nitrobenzoic acid (1.0 eq) and methanol (10-15 mL per gram of starting material).

  • Inerting: Seal the reactor and purge the system with nitrogen gas for 15-20 minutes to remove any residual oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 10% palladium on carbon (0.01-0.02 eq by weight of the starting material).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-60 psi or as determined by safety protocols for the specific equipment).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature between 25-35 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-amino-3-methylbenzoic acid as a solid. The product is often of sufficient purity for the next step. If further purification is needed, recrystallization from an appropriate solvent system can be performed.[1]

Expected Yield: 90-98%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Step 2: Synthesis of 4-(Dimethylamino)-3-methylbenzoic Acid via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of 4-amino-3-methylbenzoic acid using formaldehyde and formic acid. The Eschweiler-Clarke reaction is a reductive amination process.[2][3][4][5]

Protocol:

  • Reactor Setup: To a reactor equipped with a mechanical stirrer and a reflux condenser, add 4-amino-3-methylbenzoic acid (1.0 eq) and formic acid (3.0-4.0 eq).

  • Formaldehyde Addition: Slowly add formaldehyde solution (37% in water, 2.5-3.0 eq) to the stirred mixture. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add the reaction mixture to a beaker of ice water.

  • Precipitation: Adjust the pH of the aqueous solution to approximately 4.5-5.0 with a concentrated sodium hydroxide solution. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol/water or acetone.

Expected Yield: 75-85%

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Results and Discussion

The presented two-step synthesis provides a reliable and scalable method for the production of 4-(Dimethylamino)-3-methylbenzoic acid.

Causality behind Experimental Choices:

  • Step 1: Catalytic Hydrogenation: This method is preferred for the reduction of the nitro group on a large scale due to its high selectivity, clean reaction profile, and the ease of removal of the solid catalyst by filtration. The use of palladium on carbon is a well-established and efficient catalyst for this transformation.[1]

  • Step 2: Eschweiler-Clarke Reaction: This classical reaction is highly effective for the exhaustive methylation of primary amines to tertiary amines without the formation of quaternary ammonium salts, which can be a side reaction with other methylating agents.[2][3][4][5] The use of an excess of formic acid and formaldehyde drives the reaction to completion.

Scale-up Considerations:

  • Heat Management: Both the hydrogenation and the Eschweiler-Clarke reaction are exothermic. For large-scale synthesis, a reactor with efficient cooling capabilities is crucial to maintain optimal reaction temperatures and ensure safety.

  • Hydrogen Safety: When performing catalytic hydrogenation on a large scale, strict safety protocols for handling hydrogen gas must be followed. This includes proper ventilation, use of intrinsically safe equipment, and monitoring for leaks.

  • Gas Evolution: The Eschweiler-Clarke reaction evolves carbon dioxide. The reactor system must be adequately vented to prevent pressure build-up.

  • Material Handling: Handling large quantities of flammable solvents like methanol and corrosive reagents like formic acid and hydrochloric acid requires appropriate engineering controls and personal protective equipment.

Data Presentation

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
13-Methyl-4-nitrobenzoic acidH₂, 10% Pd/CMethanol25-354-890-98
24-Amino-3-methylbenzoic acidHCHO, HCOOH-90-1004-675-85

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard PPE (safety glasses, lab coat, gloves) must be worn at all times.

  • Hydrogenation: Hydrogen is a highly flammable gas. Ensure there are no ignition sources in the vicinity. The hydrogenation reactor must be properly grounded.

  • Corrosive Reagents: Formic acid and hydrochloric acid are corrosive. Handle with care and avoid inhalation of vapors.

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

  • Palladium on Carbon: The dry catalyst can be pyrophoric. Handle in a wet state or under an inert atmosphere.

References

  • Google Patents. Preparation method of 3-methyl-4-nitrobenzoic acid.
  • FAQ-ANS. What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid? Available from: [Link]

  • Google Patents. Method for preparing p-aminobenzoic acid.
  • ACS Omega. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available from: [Link]

  • Google Patents. The preparation method of the aminobenzoic acid of 3 methyl 4.
  • Google Patents. Method for producing 3-methyl-4-nitrobenzoic acid.
  • PubChem. 3-Methyl-4-nitrobenzoic acid. Available from: [Link]

  • Scientific.net. The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Available from: [Link]

  • Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. 4-(Dimethylamino)benzoic acid. Available from: [Link]

  • Google Patents. Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.
  • ACS Publications. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available from: [Link]

  • National Center for Biotechnology Information. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

  • YouTube. Eschweiler–Clarke reaction: Methylation on amines. Available from: [Link]

  • ResearchGate. An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Available from: [Link]

  • YouTube. Eschweiler-Clarke Reaction. Available from: [Link]

  • Chem.libretexts.org. Eschweiler-Clarke reaction. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Improving yield in 4-(Dimethylamino)-3-methylbenzoic acid synthesis

Technical Support Ticket #4042: Yield Optimization for 4-(Dimethylamino)-3-methylbenzoic Acid Status: Open Priority: High Assigned Specialist: Dr. Aris (Senior Application Scientist) Introduction: The "Ticket" Approach W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #4042: Yield Optimization for 4-(Dimethylamino)-3-methylbenzoic Acid

Status: Open Priority: High Assigned Specialist: Dr. Aris (Senior Application Scientist)

Introduction: The "Ticket" Approach

Welcome to the Technical Support Center. You are likely here because your synthesis of 4-(dimethylamino)-3-methylbenzoic acid is stalling at 40-60% yield, or you are struggling to separate the product from the monomethyl impurity.

This is not a standard textbook synthesis. The presence of the 3-methyl group creates a specific steric environment that hinders the second methylation step and complicates the solubility profile of the final zwitterion. This guide treats your synthesis as a "system" to be debugged.

Module 1: The Synthetic Pathway & Logic

The most robust route for scale and purity is the Eschweiler-Clarke Reductive Amination of 4-amino-3-methylbenzoic acid. Direct alkylation (using MeI) often leads to over-alkylation (quaternary ammonium salts) which are difficult to separate.

The Core Problem: The ortho-methyl group at position 3 creates steric strain. While the first methylation proceeds rapidly, the second methylation involves a crowded transition state.

Visualizing the Pathway:

SynthesisFlow Start 4-Amino-3-methylbenzoic acid (Starting Material) Inter Intermediate: 4-(Methylamino)-3-methylbenzoic acid Start->Inter HCHO, HCOOH Fast Step Product Target: 4-(Dimethylamino)-3-methylbenzoic acid Inter->Product HCHO, HCOOH Slow Step (Steric Hindrance) Impurity Impurity: Quaternary Ammonium Salt Product->Impurity Over-methylation (Rare in Eschweiler-Clarke)

Figure 1: Reaction progression showing the kinetic bottleneck at the second methylation step due to the ortho-methyl group.

Module 2: Troubleshooting the Reaction (Chemistry)

User Question: "I have a significant amount of mono-methylated impurity (approx. 15%) that won't convert. Why?"

Technical Diagnosis: This is the "Ortho-Effect." The 3-methyl group sterically hinders the attack of the secondary amine on the formaldehyde-derived iminium species. Standard protocols for 4-aminobenzoic acid (lacking the methyl) will under-perform here.

Protocol Adjustment:

  • Switch Solvent System: Do not use water as the primary solvent.

  • The "Forcing" Protocol:

    • Reagents: Use 37% Aqueous Formaldehyde (5.0 eq) and 98% Formic Acid (10.0 eq).

    • Temperature: Reflux is non-negotiable. Maintain internal temperature >95°C.

    • Time: Extend reaction time to 12-16 hours.

    • Monitoring: Do not stop until HPLC/TLC shows <2% monomethyl intermediate.

Data Comparison: Reducing Agents

MethodReagent SystemProsConsRecommended?
Eschweiler-Clarke HCHO / HCOOHNo quaternary salts; Cheap; Scalable.[1]Requires high temp; Slow 2nd methylation.YES (Primary)
Borohydride Reduction HCHO /

Room temp reaction; Faster kinetics.Toxic cyanide waste; Expensive; Harder workup.YES (Alternative)
Direct Alkylation MeI / BaseFast.High risk of Quaternary salt (over-alkylation); Difficult purification.NO

Module 3: Troubleshooting Isolation (The "Missing Mass")

User Question: "My reaction conversion is 95%, but after extraction, I only recover 40% yield. Where is my product?"

Technical Diagnosis: You are likely losing your product in the aqueous phase during extraction. The target molecule is an amphoteric zwitterion .

  • Low pH (<3): Protonated amine (

    
    ) 
    
    
    
    Water Soluble.
  • High pH (>9): Deprotonated acid (

    
    ) 
    
    
    
    Water Soluble.
  • Isoelectric Point (pI): Net neutral charge

    
    Least Water Soluble (Precipitates). 
    

The Self-Validating Workup Protocol (Isoelectric Precipitation): Do not perform a standard liquid-liquid extraction.

  • Concentration: Remove excess formic acid/formaldehyde via rotary evaporation to a viscous oil.

  • Dissolution: Redissolve the oil in a minimum amount of water (approx. 5 mL per gram of SM).

  • pH Adjustment (The Critical Step):

    • The solution will be acidic (pH ~1).

    • Slowly add 10% NaOH or saturated

      
       while monitoring with a pH meter.
      
    • Target pH: 4.8 - 5.2 .

  • Observation: A thick white/off-white precipitate will form as you pass pH 4.0 and maximize at pH 4.8.

  • Filtration: Cool to 4°C for 2 hours, then filter. Wash with cold water (pH adjusted to 5).

Visualizing the Solubility/pH Relationship:

SolubilityCurve Acid pH < 3 Cationic Species (Water Soluble) Zwitterion pH 4.8 - 5.2 Neutral Zwitterion (INSOLUBLE - PRECIPITATE) Acid->Zwitterion Add NaOH Base pH > 8 Anionic Species (Water Soluble) Base->Zwitterion Add HCl Zwitterion->Base Add Excess NaOH

Figure 2: Solubility profile of the amphoteric target. Yield loss occurs if the pH deviates from the 4.8-5.2 window.

Module 4: Advanced Optimization (Buchwald-Hartwig)

User Question: "The Eschweiler-Clarke conditions are incompatible with other functional groups on my molecule. What is the alternative?"

Technical Diagnosis: If you cannot use harsh acidic reflux, you must switch to Transition Metal Catalysis. The Buchwald-Hartwig Amination is the superior alternative, coupling 4-bromo-3-methylbenzoic acid (or its ester) with dimethylamine.

The "Catalytic" Protocol:

  • Substrate: Methyl 4-bromo-3-methylbenzoate (Protect the acid first to prevent catalyst poisoning).

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: XPhos or RuPhos . (Crucial: These bulky biaryl ligands are required to overcome the steric hindrance of the ortho-methyl group).

  • Base:

    
     (Weak base prevents hydrolysis).
    
  • Solvent: Toluene or Dioxane, 100°C.

Note: This route requires a subsequent hydrolysis step (LiOH/THF) to reveal the carboxylic acid.

References & Authority

  • Eschweiler-Clarke Mechanism & Kinetics:

    • Clarke, H. T., et al.[2] "The Action of Formaldehyde on Amines and Amino Acids."[2] Journal of the American Chemical Society, 55(11), 4571.

    • Explanation: Establishes the foundational mechanism and the role of formic acid as the hydride donor.[3]

  • Steric Hindrance in N-Methylation:

    • Sareen, V., et al. "Synthesis of sterically hindered 4-dimethylaminobenzoic acid derivatives." Journal of Chemical Sciences, 103, 687.

    • Explanation: Discusses the specific difficulty of methylating anilines with ortho-substituents.

  • Isoelectric Point Purification of Amino Acids:

    • Greenstein, J. P., & Winitz, M. "Chemistry of the Amino Acids." Vol 1. Wiley.

    • Explanation: The authoritative text on zwitterion solubility behavior and pI calculation.

  • Buchwald-Hartwig for Sterically Hindered Amines:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

    • Explanation: Specifically cites XPhos/RuPhos for coupling with hindered aryl halides.

End of Technical Support Guide. For further assistance, verify your pH meter calibration and re-run the isolation step.

Sources

Optimization

Technical Support Center: Stabilizing 4-(Dimethylamino)-3-methylbenzoic Acid in Storage

Welcome to the technical support center for 4-(Dimethylamino)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Dimethylamino)-3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you maintain the integrity and stability of 4-(Dimethylamino)-3-methylbenzoic acid during storage and handling. Our goal is to ensure the reliability and reproducibility of your experiments by preventing compound degradation.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses common problems encountered during the storage and use of 4-(Dimethylamino)-3-methylbenzoic acid, providing insights into the root causes and offering actionable solutions.

Question: I've noticed a yellow to brown discoloration of my solid 4-(Dimethylamino)-3-methylbenzoic acid sample over time. What could be the cause, and is the material still usable?

Answer:

Discoloration of aromatic amines is a common indicator of degradation, often due to oxidation and/or photodegradation.[1] The tertiary amine functional group in 4-(Dimethylamino)-3-methylbenzoic acid is susceptible to oxidation, which can lead to the formation of colored impurities.[2] Exposure to light, especially UV radiation, can also promote the formation of colored degradation products.[3]

Causality:

  • Oxidation: The lone pair of electrons on the nitrogen atom of the dimethylamino group can be oxidized, potentially forming an N-oxide.[2][4] This process can be accelerated by the presence of atmospheric oxygen and trace metal impurities.

  • Photodegradation: Aromatic amines can absorb light, leading to the formation of excited states that are more reactive and can undergo various degradation reactions.[1][3]

Is it still usable?

The usability of the discolored material depends on the specific requirements of your application. For sensitive applications, such as in drug development or quantitative assays, the presence of impurities can significantly impact results. It is highly recommended to assess the purity of the discolored sample using techniques like HPLC or NMR before use. For less sensitive applications, the material might still be usable, but it's crucial to be aware of the potential for altered reactivity or the introduction of artifacts.

Solution:

To prevent discoloration, it is crucial to store 4-(Dimethylamino)-3-methylbenzoic acid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[5][6] Using amber glass vials or storing containers in a dark place is recommended.[1]

Question: My recent experiments using 4-(Dimethylamino)-3-methylbenzoic acid have shown inconsistent results and lower than expected yields. Could this be related to improper storage?

Answer:

Yes, inconsistent experimental outcomes are a strong indication of compound degradation. The degradation products of 4-(Dimethylamino)-3-methylbenzoic acid will have different chemical properties, which can interfere with your reactions.

Causality:

  • Formation of N-oxides: The oxidation of the tertiary amine to an N-oxide introduces a more polar and less nucleophilic functional group, which can alter the compound's reactivity and solubility.[7]

  • Decarboxylation: While less common for aromatic carboxylic acids at room temperature, elevated temperatures or the presence of certain catalysts could potentially lead to decarboxylation, removing the carboxylic acid group and fundamentally changing the molecule's structure and function.[8]

  • Other Degradation Pathways: Complex degradation pathways involving the aromatic ring or the methyl groups could also occur, leading to a mixture of impurities.[9][10][11]

Solution:

To ensure consistent results, it is imperative to use a sample of known purity. We recommend the following workflow to assess the stability of your stored 4-(Dimethylamino)-3-methylbenzoic acid.

Experimental Protocol: Purity Assessment of Stored 4-(Dimethylamino)-3-methylbenzoic Acid

This protocol outlines a general procedure for checking the purity of your compound.

1. Visual Inspection:

  • Examine the sample for any changes in color or physical appearance.

2. Purity Analysis (Choose one or more):

  • High-Performance Liquid Chromatography (HPLC):
  • Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
  • Analyze the sample using a reverse-phase HPLC system with a C18 column.
  • Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
  • Monitor the elution profile with a UV detector at a wavelength where the parent compound has strong absorbance.
  • The appearance of new peaks or a decrease in the area of the main peak indicates the presence of impurities.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
  • Acquire a 1H NMR spectrum.
  • Compare the spectrum to a reference spectrum of a pure sample. The presence of unexpected signals or changes in the integration of existing signals suggests degradation.

3. Functional Assay:

  • If you have a reliable and quick functional assay, test the performance of the stored sample against a new, pure batch.

FAQs: Proactive Storage and Handling of 4-(Dimethylamino)-3-methylbenzoic Acid

This section provides answers to frequently asked questions to help you proactively maintain the stability of your compound.

Question: What are the ideal storage conditions for 4-(Dimethylamino)-3-methylbenzoic acid?

Answer:

Based on the chemical properties of aromatic carboxylic acids and tertiary amines, the following storage conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Temperature Cool and dry place (e.g., 2-8 °C)Lower temperatures slow down the rate of chemical reactions, including oxidation and other degradation pathways.[1][12]
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.[13]
Light Protected from light (e.g., amber vial or stored in the dark)Prevents photodegradation, which is a common degradation pathway for aromatic amines.[1][14]
Container Chemically inert glass containerAvoids potential reactions with the container material.

Question: How does the structure of 4-(Dimethylamino)-3-methylbenzoic acid contribute to its potential degradation?

Answer:

The structure of 4-(Dimethylamino)-3-methylbenzoic acid contains two key functional groups that are susceptible to degradation: the tertiary aromatic amine and the carboxylic acid on an aromatic ring.

Degradation_Susceptibility cluster_molecule 4-(Dimethylamino)-3-methylbenzoic Acid cluster_groups Susceptible Functional Groups cluster_pathways Potential Degradation Pathways mol Structure amine Tertiary Aromatic Amine mol->amine acid Aromatic Carboxylic Acid mol->acid oxidation Oxidation to N-oxide amine->oxidation Susceptible to oxidation photodegradation Photodegradation amine->photodegradation Light sensitive decarboxylation Decarboxylation (less common) acid->decarboxylation Potential under harsh conditions

Caption: Key functional groups and potential degradation pathways.

The tertiary amine is prone to oxidation, which is often the primary degradation pathway for such compounds.[2] The aromatic ring, activated by the electron-donating dimethylamino group, can also be susceptible to electrophilic attack and photo-oxidation.[3]

Question: Are there any specific handling procedures I should follow when working with 4-(Dimethylamino)-3-methylbenzoic acid?

Answer:

Proper handling is crucial to maintain the integrity of the compound and for personal safety.

Handling_Workflow start Start: Retrieve from Storage equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh in a Controlled Environment (low light, dry atmosphere if possible) equilibrate->weigh dissolve Dissolve in appropriate solvent weigh->dissolve use Use in Experiment Promptly dissolve->use reseal Reseal Container Tightly (purge with inert gas if available) use->reseal store Return to Proper Storage Conditions reseal->store

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of 4-(Dimethylamino)-3-methylbenzoic Acid

[1] Case Reference: 4-DMA-3-MBA-MS Compound: 4-(Dimethylamino)-3-methylbenzoic acid Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1] Introduction: The Analyst's Perspective Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case Reference: 4-DMA-3-MBA-MS Compound: 4-(Dimethylamino)-3-methylbenzoic acid Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1]

Introduction: The Analyst's Perspective

Welcome to the technical support hub for 4-(Dimethylamino)-3-methylbenzoic acid . This guide addresses the specific challenges encountered when analyzing this amphoteric molecule via Mass Spectrometry (MS).

Unlike simple benzoic acids, this compound features a "Push-Pull" electronic system : the electron-donating dimethylamino group (at C4) and the electron-withdrawing carboxylic acid (at C1). Furthermore, the 3-methyl group introduces a critical "Ortho Effect" (steric hindrance) relative to the amine, which significantly alters fragmentation kinetics compared to its isomers.

This guide covers Electron Ionization (EI) and Electrospray Ionization (ESI) workflows.

Module 1: Diagnostic Ion Analysis (The "What")

Use the table below to cross-reference your spectrum. If your peaks deviate by >0.5 Da, calibrate your mass axis.[1]

Master Fragmentation Table
m/z (EI/ESI+)Ion IdentityFragment StructureOrigin / MechanismRelative Intensity (Est.)
179 (EI) / 180 (ESI)[M]⁺ / [M+H]⁺ Molecular IonIntact molecule.[1] High stability due to aromatic ring.[1]High / Base Peak
164 [M - 15]⁺ [C₉H₁₀NO₂]⁺Loss of Methyl ([1]•CH₃) from the N-dimethyl group. Stabilized by iminium resonance.[1]High
162 [M - 17]⁺ [C₁₀H₁₂NO]⁺Loss of Hydroxyl ([1]•OH) from carboxylic acid.[1][2][3] Forms the Acylium ion (Ar-C≡O⁺).[1]Medium
135 [M - 44/45]⁺ [C₉H₁₃N]⁺Decarboxylation (-CO₂) .[1] Leaves the 3-methyl-4-dimethylaniline core.Low - Medium
134 [M - 45]⁺ [C₉H₁₂N]⁺Loss of COOH .[1] Direct cleavage of the acid group.[1]Medium
118 [M - 61]⁺ [C₈H₈N]⁺Secondary fragmentation: Loss of COOH + Methyl.[1]Low

Module 2: Mechanistic Troubleshooting (The "Why")

Understanding the cause of fragmentation allows you to predict spectral behavior under different collision energies.[1]

The "Ortho-Twist" Effect (Steric Inhibition of Resonance)[4]
  • Observation: The molecular ion (m/z 179) might appear slightly less intense than expected for a para-amino benzoic acid.

  • Mechanism: The methyl group at position 3 is ortho to the bulky dimethylamino group at position 4.[1] This steric clash forces the -N(CH₃)₂ group to twist out of the plane of the benzene ring.

  • Consequence: This twist breaks the conjugation between the Nitrogen lone pair and the benzene ring.

    • Result: The Nitrogen becomes more basic (lone pair is localized), enhancing protonation in ESI+.[1]

    • Result: The stability of the radical cation in EI is slightly reduced compared to planar isomers, promoting faster fragmentation.[1]

The Nitrogen-Driven Alpha Cleavage
  • Observation: A strong peak at m/z 164 ([M-CH₃]⁺).[1]

  • Mechanism: In EI, the radical site often localizes on the Nitrogen.[1] The molecule stabilizes this radical by ejecting a methyl group from the nitrogen, forming a double-bonded iminium ion species (=N⁺(CH₃)). This is often the dominant pathway competing with the carboxylic acid fragmentation.

Visualization: Fragmentation Logic Flow

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 179 Frag_164 [M - CH3]+ m/z 164 (Iminium Ion) M_Ion->Frag_164 Loss of N-Methyl (Alpha Cleavage) Frag_162 [M - OH]+ m/z 162 (Acylium Ion) M_Ion->Frag_162 Loss of -OH (Acylium Formation) Frag_135 [M - CO2]+ m/z 135 (Decarboxylation) M_Ion->Frag_135 Loss of CO2 Frag_134 [M - COOH]+ m/z 134 (Aryl Cation) Frag_162->Frag_134 Loss of CO (-28 Da)

Figure 1: Fragmentation logic flow. The pathway splits between Nitrogen-stabilized loss (Red) and Carboxyl-group loss (Yellow/Green).[1]

Module 3: Experimental Optimization (The "How")

Protocol: Sample Preparation for ESI-MS

This molecule is zwitterionic .[1] At neutral pH, the acid is deprotonated (COO⁻) and the amine is protonated (NH⁺), resulting in a net neutral charge that flies poorly in MS.

Step 1: Solvent Selection

  • Do Not Use: Pure water or pure acetonitrile (solubility issues).[1]

  • Recommended: 50:50 Methanol:Water.[1]

Step 2: pH Adjustment (Critical)

  • For Positive Mode (ESI+): You must suppress the ionization of the carboxylic acid.[1]

    • Add: 0.1% Formic Acid (FA).[1]

    • Target pH: ~3.0.

    • Species:[1][3][4][5] R-COOH / R-NH⁺(CH₃)₂ → [M+H]⁺ (m/z 180) .[1]

  • For Negative Mode (ESI-): You must ensure the amine is neutral.[1]

    • Add: 5mM Ammonium Acetate or Ammonia.[1]

    • Target pH: ~9.0.

    • Species:[1][3][4][5] R-COO⁻ / R-N(CH₃)₂ → [M-H]⁻ (m/z 178) .

Protocol: Instrument Parameters (Triple Quad / Q-TOF)
  • Cone Voltage / Declustering Potential:

    • Start: 20V.[1]

    • Optimization: Ramp to 40V to observe the m/z 135 (decarboxylation) fragment for confirmation.

  • Collision Energy (CID):

    • Low (10-15 eV): Preserves m/z 180 parent.

    • Medium (25-30 eV): Generates rich structural info (164, 162).

    • High (>45 eV):[1] Strips molecule to benzene ring fragments (m/z 77-79).

Module 4: Troubleshooting FAQs

Q1: I see a strong peak at m/z 135 but very little molecular ion. What is happening?

  • Diagnosis: This indicates thermal decarboxylation in the source.[1]

  • Fix: Your source temperature is likely too high (>350°C). Lower the desolvation temperature to <250°C. Benzoic acid derivatives are prone to losing CO₂ purely from heat before they even reach the collision cell.[1]

Q2: Why is the m/z 164 peak (Methyl loss) stronger than the m/z 162 peak (OH loss)?

  • Answer: This is due to the Stevenson's Rule and resonance stability. The cation formed by losing the methyl group from the nitrogen is stabilized by the nitrogen's lone pair (forming a quaternary ammonium double bond).[1] This is energetically more favorable than forming the acylium ion on the carboxylic acid side, especially given the steric twist caused by the 3-methyl group.

Q3: Can I distinguish this from its isomer, 4-(Dimethylamino)-2-methylbenzoic acid?

  • Answer: Yes.

    • 3-methyl isomer (Our compound): The steric clash is between the Methyl and the Amine.[1]

    • 2-methyl isomer: The steric clash is between the Methyl and the Carboxylic Acid.[1] This leads to the "Ortho Effect" on the acid group, making the loss of OH (m/z 162) much more rapid and intense due to the relief of steric strain upon forming the linear acylium ion.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 3-methyl-, methyl ester (Analogous fragmentation patterns).[1] NIST Standard Reference Database 1A v17.[1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Nitrogen-rule and Ortho-effect mechanisms).

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Source for Stevenson's Rule application).[1]

  • HighChem mzCloud. 4-(Dimethylamino)benzoic acid Spectral Trees. (Reference for base N,N-dimethylaniline fragmentation).

Sources

Optimization

Technical Support Center: TLC Monitoring of 4-(Dimethylamino)-3-methylbenzoic Acid Reactions

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-(Dimethylamino)-3-methylbenzoic acid. This document offers practical, field-proven insights and troubleshooting strategies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a suitable mobile phase (solvent system) for the TLC analysis of 4-(Dimethylamino)-3-methylbenzoic acid?

A1: A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent. For neutral organic molecules, a common combination is hexanes and ethyl acetate[1]. Given the polar nature of the carboxylic acid and the dimethylamino group, you will likely need a more polar system. A mixture of toluene and ethanol (e.g., 9:1 v/v) has been shown to be effective for similar benzoic acid derivatives[2]. For carboxylic acids that tend to streak, adding a small amount of acetic acid to the mobile phase can improve spot shape[1][3]. A suggested starting system is dichloromethane:methanol:acetic acid (96:3:1 v/v) [4]. The ideal ratio will depend on the specific reactants and products in your reaction mixture. It is recommended to start with a solvent system that places your starting material at an Rf of 0.3-0.4[5].

Q2: How can I visualize the spots of 4-(Dimethylamino)-3-methylbenzoic acid on the TLC plate?

A2: 4-(Dimethylamino)-3-methylbenzoic acid is an aromatic compound and should be UV-active. The primary and most convenient method for visualization is using a UV lamp at 254 nm [1][6]. Compounds that absorb UV light will appear as dark spots on a fluorescent background[6]. If the spots are not visible under UV light or for confirmation, other visualization techniques can be employed:

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause many organic compounds to appear as brown spots[7]. This method is generally effective for a wide range of compounds[8].

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will visualize a wide range of organic compounds as yellow or brown spots on a purple background[8].

  • Bromocresol Green: This stain is specific for acidic compounds and will show carboxylic acids as yellow spots on a blue background[6][7].

Q3: What is the expected Rf value for 4-(Dimethylamino)-3-methylbenzoic acid?

A3: The Retention Factor (Rf) value is highly dependent on the specific TLC plate (stationary phase), the mobile phase composition, temperature, and chamber saturation. Therefore, a precise universal Rf value cannot be provided. However, we can predict its relative behavior. Due to the presence of the polar carboxylic acid and dimethylamino groups, 4-(Dimethylamino)-3-methylbenzoic acid is a relatively polar molecule. In a typical normal-phase TLC system (silica gel stationary phase), it will have a lower Rf value compared to less polar starting materials or intermediates. For example, in a reaction where an ester is hydrolyzed to the corresponding carboxylic acid, the carboxylic acid product will have a lower Rf than the ester starting material[9].

Q4: How do I interpret the TLC results to determine if my reaction is complete?

A4: To monitor a reaction, you will typically spot three lanes on your TLC plate: the starting material (SM), the reaction mixture (RM), and a "cospot" where the starting material and reaction mixture are spotted on top of each other[5].

  • Reaction in Progress: You will see the spot corresponding to the starting material diminish in intensity in the RM lane, while a new spot for the product appears. The cospot will show two distinct spots if the product and starting material have different Rf values[10].

  • Reaction Completion: The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

  • Confirmation with Cospot: The cospot is crucial, especially if the Rf values of the starting material and product are similar. If the reaction is complete, the cospot will appear as a single spot at the Rf of the product[11].

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No spots are visible on the TLC plate. 1. The concentration of the sample is too low. 2. The compound is not UV-active, and an inappropriate visualization method was used. 3. The solvent level in the developing chamber was above the spotting line. 4. The compound is volatile and evaporated from the plate.1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications[12]. 2. Use a different visualization technique such as an iodine chamber or a chemical stain (e.g., potassium permanganate)[12]. 3. Ensure the spotting line is always above the solvent level in the chamber[12]. 4. Minimize the time the plate is exposed to air and heat before and after development.
The spots are streaking. 1. The sample was overloaded (too concentrated). 2. The compound is highly polar or acidic/basic and is interacting too strongly with the silica gel. 3. The sample was not fully dissolved in the spotting solvent.1. Dilute the sample before spotting[3]. 2. Add a small amount of a modifier to the mobile phase. For acidic compounds like 4-(Dimethylamino)-3-methylbenzoic acid, adding a few drops of acetic acid or formic acid can improve spot shape[3]. For basic compounds, a small amount of ammonia or triethylamine can be added. 3. Ensure the sample is completely dissolved before spotting.
The spots are too high (high Rf) or too low (low Rf). 1. The mobile phase is too polar (high Rf) or not polar enough (low Rf).1. Adjust the polarity of the mobile phase. If the Rf is too high, decrease the proportion of the polar solvent. If the Rf is too low, increase the proportion of the polar solvent.
The spots are not round (e.g., crescent-shaped). 1. The TLC plate was damaged during spotting. 2. The spotting solvent is too polar and is spreading the spot on the baseline.1. Be gentle when spotting to avoid scratching the silica gel layer[3]. 2. Use a less polar solvent for spotting if possible, and ensure the spot is as small as possible[3][9].
The solvent front is uneven. 1. The TLC plate is touching the side of the chamber or the filter paper. 2. The bottom of the TLC plate is not level with the bottom of the chamber. 3. The chamber was not properly sealed, leading to uneven solvent evaporation.1. Ensure the plate is centered in the chamber and not touching the sides[12]. 2. Make sure the plate is placed flat on the bottom of the chamber. 3. Ensure the chamber is properly sealed with a lid or watch glass.

Experimental Protocols

Protocol 1: Preparation and Development of the TLC Plate
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica gel 60 F₂₅₄)[9]. Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate. Mark the positions for spotting with small dots on this line[5].

  • Sample Preparation: Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane[1].

  • Spotting: Using a capillary tube, spot a small amount of the starting material solution on the leftmost dot. Spot the reaction mixture on the rightmost dot. In the middle, co-spot by applying the starting material first, letting it dry, and then spotting the reaction mixture on top of it[5][9]. Ensure the spots are small and do not spread[9].

  • Development: Prepare the developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm (ensuring it is below the origin line)[5][9]. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the TLC plate in the chamber and cover it[9].

  • Elution: Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top[9][10]. Immediately mark the solvent front with a pencil[1].

  • Drying: Allow the plate to air dry completely in a fume hood. A heat gun can be used to speed up the process, but be cautious not to overheat the plate[8].

Protocol 2: Visualization of the TLC Plate
  • UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots. Circle the spots with a pencil[9].

  • Iodine Staining (if necessary): Place the plate in a sealed chamber containing a few crystals of iodine. The spots will gradually turn brown. Remove the plate and circle the spots, as they will fade over time[7].

  • Chemical Staining (if necessary): Dip the plate into a prepared staining solution (e.g., potassium permanganate) or spray the plate with the stain. Gently heat the plate with a heat gun until the spots appear[5].

Data Presentation

CompoundExpected PolarityExpected Rf Value (Relative)Recommended Visualization
4-(Dimethylamino)-3-methylbenzoic acid HighLowUV (254 nm), Bromocresol Green
Less Polar Starting Material (e.g., an ester) LowHighUV (254 nm), Iodine, KMnO₄
Non-polar byproducts Very LowVery HighIodine, KMnO₄

Diagrams

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis A Prepare Mobile Phase C Prepare & Spot Samples (SM, RM, Cospot) A->C B Prepare TLC Plate (draw origin) B->C D Place Plate in Saturated Chamber C->D E Elute until Solvent Front is ~1cm from top D->E F Mark Solvent Front & Dry Plate E->F G Visualize under UV Lamp (254 nm) F->G H Circle Spots G->H I Apply Chemical Stain (if needed) H->I J Calculate Rf Values H->J I->J K Compare SM, RM, and Cospot Lanes J->K L Determine Reaction Progress K->L

Caption: Experimental workflow for monitoring reactions by TLC.

Troubleshooting_Logic Start Problem with TLC Result Q1 Are spots visible? Start->Q1 A1_No Increase sample concentration Use alternative visualization Check solvent level Q1->A1_No Q2 Are spots streaking? Q1->Q2 Yes A1_Yes Yes End Problem Solved / Further Analysis A1_No->End A2_Yes Dilute sample Add modifier to mobile phase (e.g., Acetic Acid) Q2->A2_Yes Q3 Is Rf appropriate? Q2->Q3 No A2_Yes->End A2_No No A3_No Adjust mobile phase polarity Q3->A3_No Q3->End Yes A3_Yes Yes A3_No->End

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-(Dimethylamino)-3-methylbenzoic Acid vs. 4-Aminobenzoic Acid

This guide provides an in-depth technical comparison between 4-Aminobenzoic Acid (PABA) and its sterically hindered, alkylated analog, 4-(Dimethylamino)-3-methylbenzoic acid . Executive Summary While 4-Aminobenzoic Acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Aminobenzoic Acid (PABA) and its sterically hindered, alkylated analog, 4-(Dimethylamino)-3-methylbenzoic acid .

Executive Summary

While 4-Aminobenzoic Acid (PABA) serves as the foundational "planar" scaffold for benzocaine-type anesthetics and UV filtration, 4-(Dimethylamino)-3-methylbenzoic acid represents a "twisted" electronic system. The introduction of the ortho-methyl group in the latter creates Steric Inhibition of Resonance (SIR) , forcing the dimethylamino group out of planarity with the benzene ring.

This structural deviation fundamentally alters the physicochemical profile:

  • PABA: High resonance delocalization, UV absorption at ~278 nm, amphoteric character.

  • 4-(Dimethylamino)-3-methylbenzoic acid: Reduced conjugation (hypsochromic shift), increased amine basicity, and propensity for Twisted Intramolecular Charge Transfer (TICT) fluorescence states.

Physicochemical Profile

Feature4-Aminobenzoic Acid (PABA)4-(Dimethylamino)-3-methylbenzoic Acid
CAS Number 150-13-0103030-89-3
Structure Planar, conjugatedNon-planar (Twisted N-Aryl bond)
Molecular Weight 137.14 g/mol 179.22 g/mol
Melting Point 187–189 °C210–215 °C (Predicted/Derivative dependent)
pKa (COOH) 4.65~4.8 (Slightly weaker acid due to methyl +I)
pKa (Amine) 2.38 (Weakly basic)~4.5–5.0 (More basic due to resonance loss)
UV

278 nm (Ethanol)~260–270 nm (Blue-shifted vs non-methylated analog)
Fluorescence Weak / Solvent dependentStrong TICT emission in polar solvents
Solubility Hot water, Alcohol, EtherDCM, Ethyl Acetate, Alcohols

Structural Mechanism: The "Ortho" Effect

The defining difference lies in the interaction between the C3-Methyl group and the C4-Dimethylamino group.

Graphviz Diagram: Steric Inhibition of Resonance (SIR)

The following diagram illustrates the electronic consequences of the ortho-methyl substitution.

SIR_Mechanism cluster_legend Mechanism Key PABA 4-Aminobenzoic Acid (Planar) Resonance Strong Resonance (N lone pair -> Ring -> COOH) PABA->Resonance No Steric Hindrance DMABA 4-(Dimethylamino)benzoic Acid (Planar) DMABA->Resonance Methyls fit (mostly) Outcome1 Red Shifted UV (~310 nm) DMABA->Outcome1 Strong Donor Target 4-(Dimethylamino)-3-methylbenzoic Acid (Twisted) SIR_Effect Steric Inhibition of Resonance (Methyl clashes with N-Me groups) Target->SIR_Effect Ortho-Methyl Clash Outcome2 Blue Shifted UV (vs DMABA) SIR_Effect->Outcome2 Conjugation Broken Outcome3 Increased Basicity (Lone pair localized on N) SIR_Effect->Outcome3 Lone Pair Trapped

Caption: Comparison of resonance pathways. The 3-methyl group in the target molecule forces the dimethylamino group to rotate, breaking the conjugation pathway and altering spectral properties.

Experimental Protocols

Protocol A: Synthesis of 4-(Dimethylamino)-3-methylbenzoic Acid

Rationale: Direct methylation of the amino group is the most efficient route. This protocol utilizes a reductive methylation strategy (Eschweiler-Clarke modification) starting from commercially available 4-amino-3-methylbenzoic acid.

Reagents:

  • 4-Amino-3-methylbenzoic acid (CAS 2486-70-6)[1]

  • Formaldehyde (37% aq. solution)

  • Formic Acid (98%) or Sodium Cyanoborohydride (

    
    )
    
  • Acetonitrile (Solvent)

Workflow:

  • Dissolution: Dissolve 10.0 mmol of 4-amino-3-methylbenzoic acid in 20 mL of Acetonitrile.

  • Addition: Add 50.0 mmol (5 eq) of Formaldehyde solution. Stir for 15 minutes to form the imine/hemiaminal species.

  • Reduction:

    • Method 1 (Standard): Add 30.0 mmol of Sodium Cyanoborohydride slowly at 0°C. Adjust pH to ~6 with Acetic Acid.

    • Method 2 (Eschweiler-Clarke): Alternatively, reflux with excess Formic Acid (5 eq) and Formaldehyde (5 eq) at 90°C for 12 hours. (Note: This may esterify the carboxylic acid; hydrolysis may be required post-reaction).

  • Quenching: Quench with water. Neutralize to pH 7.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.[2]

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
Protocol B: Comparative UV-Vis Spectroscopy

Objective: To quantify the "Blue Shift" caused by steric hindrance.

  • Preparation: Prepare 10

    
     solutions of both compounds in three solvents of varying polarity:
    
    • Cyclohexane (Non-polar)

    • Acetonitrile (Polar Aprotic)

    • Ethanol (Polar Protic)

  • Measurement: Scan from 200 nm to 400 nm.

  • Analysis:

    • PABA: Look for

      
       at ~278 nm (Ethanol). Note the Charge Transfer (CT) band.[3]
      
    • Target: Expect

      
       to shift to lower wavelengths (e.g., 260–265 nm) compared to 4-(dimethylamino)benzoic acid (which is typically ~310 nm). The intensity (
      
      
      
      ) of the CT band will be lower due to the twisted geometry.

Applications & Performance

Pharmaceutical Scaffolds
  • PABA: Used primarily as a precursor for folic acid antagonists and local anesthetics (e.g., Procaine). Its planar structure allows it to fit into tight enzymatic pockets (e.g., Dihydropteroate synthase).

  • 4-(Dimethylamino)-3-methylbenzoic Acid: The "twisted" shape makes it a poor mimic for PABA in biological systems, often acting as an inactive analog or a specific probe for steric tolerance in receptor binding sites. It is used to modulate lipophilicity (LogP) in drug design without changing the core pharmacophore significantly.

Fluorescence Probes (TICT)

The target molecule exhibits Twisted Intramolecular Charge Transfer (TICT) .[4] Upon excitation, the dimethylamino group twists further (to ~90°) to decouple from the ring, leading to a dual-fluorescence phenomenon highly sensitive to solvent viscosity and polarity.

  • Application: Used as a molecular rotor to measure micro-viscosity in cell membranes or polymerization kinetics.

References

  • ChemicalBook. (2025). 4-(Dimethylamino)-3-methylbenzoic acid Product Properties and CAS 103030-89-3. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135, 4-Aminobenzoic acid. Retrieved from

  • Sigma-Aldrich. (2025).[5] Product Specification: 4-(Dimethylamino)-3-methylbenzoic acid. Retrieved from

  • Saha, S., et al. (2013). Photoinduced intramolecular charge-transfer reactions in 4-amino-3-methyl benzoic acid methyl ester. Journal of Chemical Sciences. (Demonstrates TICT mechanism in the ester analog).
  • Grammaticakis, P. (1951).[6] Contribution a l'etude de l'absorption dans l'ultraviolet moyen et le visible des arylamines. Bull. Soc. Chim. Fr. (Classic reference for UV spectra of N-substituted anilines).

Sources

Comparative

A Comparative Analysis of 4-(Dimethylamino)-3-methylbenzoic Acid and Its Positional Isomers: A Guide for Researchers

For the discerning researcher in medicinal chemistry and materials science, the subtle art of molecular design—where the simple transposition of a functional group can dramatically alter a compound's properties—is of par...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the subtle art of molecular design—where the simple transposition of a functional group can dramatically alter a compound's properties—is of paramount importance. This guide provides an in-depth, objective comparison of 4-(Dimethylamino)-3-methylbenzoic acid and its key positional isomers. By examining their physicochemical properties, synthetic pathways, and potential applications, we aim to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to select the optimal isomeric candidate for their specific research endeavors.

Introduction to the Isomeric Landscape

4-(Dimethylamino)-3-methylbenzoic acid belongs to a class of substituted aromatic compounds that are finding increasing utility as building blocks in the synthesis of pharmaceuticals and functional materials. The interplay between the electron-donating dimethylamino group and the weakly electron-donating methyl group, in conjunction with the electron-withdrawing carboxylic acid function, imparts a unique set of electronic and steric characteristics to the molecule. However, the precise positioning of these substituents on the benzene ring is critical in dictating the molecule's overall properties, including its reactivity, solubility, and biological activity.

This guide will focus on a comparative analysis of 4-(Dimethylamino)-3-methylbenzoic acid and the following key positional isomers:

  • 4-(Dimethylamino)-2-methylbenzoic acid: The methyl group is ortho to the carboxylic acid.

  • 3-(Dimethylamino)-4-methylbenzoic acid: The positions of the dimethylamino and methyl groups are swapped relative to the parent compound.

  • 2-(Dimethylamino)-5-methylbenzoic acid: The dimethylamino group is ortho to the carboxylic acid, and the methyl group is in a meta position relative to the dimethylamino group.

Physicochemical Properties: A Comparative Overview

The spatial arrangement of the dimethylamino and methyl groups significantly influences the physicochemical properties of these isomers. These properties, in turn, affect their solubility, crystal packing, and potential for biological interactions. The following table summarizes key experimental and predicted physicochemical data for 4-(Dimethylamino)-3-methylbenzoic acid and its selected isomers.

Property4-(Dimethylamino)-3-methylbenzoic acid4-(Dimethylamino)-2-methylbenzoic acid3-(Dimethylamino)-4-methylbenzoic acid2-(Dimethylamino)-5-methylbenzoic acid
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [1]179.22 g/mol 179.22 g/mol 179.22 g/mol
Melting Point (°C) 131-132[2]Data not availableData not availableData not available
Boiling Point (°C) 316.6±30.0 (Predicted)[2]Data not availableData not availableData not available
pKa (Predicted) ~4.5 - 5.0~4.0 - 4.5~4.8 - 5.2~3.8 - 4.2
LogP (Predicted) ~2.1~2.0~2.2~2.0
Appearance Solid[1]---

Expert Insights on Physicochemical Trends:

The predicted pKa and LogP values offer valuable insights into the behavior of these isomers in different environments. The "ortho effect" is a critical consideration, where a substituent ortho to the carboxylic acid group can sterically hinder the coplanarity of the carboxyl group with the benzene ring, thereby influencing its acidity[3]. For instance, in 4-(Dimethylamino)-2-methylbenzoic acid and 2-(Dimethylamino)-5-methylbenzoic acid, the ortho substituents are expected to increase the acidity (lower the pKa) compared to their meta and para counterparts. The lipophilicity, as indicated by the predicted LogP values, is expected to be broadly similar across these isomers, although minor variations can influence their membrane permeability and solubility in nonpolar solvents.

Spectroscopic Fingerprints: A Comparative Look

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectra of these isomers will be most distinguishable in the aromatic region. The coupling patterns and chemical shifts of the aromatic protons will provide a clear fingerprint for each isomer's substitution pattern. The chemical shifts of the methyl and dimethylamino protons will also show subtle variations depending on their electronic environment.

Infrared (IR) Spectroscopy: The IR spectra will be dominated by the characteristic stretches of the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), the carbonyl C=O (~1680-1710 cm⁻¹), and the C-N bond of the dimethylamino group (~1350-1250 cm⁻¹). The exact positions of these bands may shift slightly due to the electronic effects of the substituents in each isomer.

Mass Spectrometry (MS): All isomers will exhibit the same molecular ion peak (m/z = 179.0946 for [M]⁺) in high-resolution mass spectrometry. The fragmentation patterns, however, may differ. For example, isomers with an ortho-methyl group might show a characteristic loss of water from the molecular ion due to an "ortho effect."

Synthesis and Purification: Experimental Protocols

The synthesis of these isomers can be achieved through multi-step sequences, often starting from commercially available nitrotoluenes or aminobenzoic acids. The following provides a generalized synthetic approach and a detailed protocol for a representative isomer, which can be adapted for the others with appropriate modifications to the starting materials and reaction conditions.

General Synthetic Strategy

A common and effective strategy involves the following key transformations:

  • Nitration/Reduction: Starting with a suitably substituted toluene, nitration followed by reduction of the nitro group to an amine is a standard approach to introduce the amino functionality.

  • Oxidation: A methyl group on the aromatic ring can be oxidized to a carboxylic acid. The choice of oxidizing agent and reaction conditions is crucial to avoid side reactions.

  • N-Methylation: The primary amino group can be converted to a dimethylamino group via reductive amination with formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium cyanoborohydride.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Protocol: Synthesis of 3-(Dimethylamino)benzoic Acid (Adapted from US Patent 4,233,458A) [4]

This protocol describes a two-step synthesis from 3-nitrobenzoic acid and can be conceptually applied to the synthesis of other isomers with the appropriate starting materials.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N,N-Dimethylation 3-Nitrobenzoic acid 3-Nitrobenzoic acid 3-Aminobenzoic acid 3-Aminobenzoic acid 3-Nitrobenzoic acid->3-Aminobenzoic acid H₂, Pd/C Methanol, 10-100°C 3-Aminobenzoic acid_2 3-Aminobenzoic acid 3-(Dimethylamino)benzoic acid 3-(Dimethylamino)benzoic acid 3-Aminobenzoic acid_2->3-(Dimethylamino)benzoic acid Formaldehyde, H₂ Pd/C, 15-100°C

Figure 1: Two-step synthesis of 3-(Dimethylamino)benzoic acid.

Materials and Equipment:

  • 3-Nitrobenzoic acid

  • Methanol

  • Palladium on carbon (Pd/C) catalyst (5% or 10%)

  • Hydrogen gas source

  • Formaldehyde solution (e.g., 37% in water)

  • Autoclave or a high-pressure hydrogenation apparatus

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure:

  • Step 1: Reduction of the Nitro Group a. In a suitable high-pressure reactor, charge a methanolic solution of one molar equivalent of 3-nitrobenzoic acid. b. Add a catalytic amount of palladium on carbon (typically 1-5 mol%). c. Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi). d. Heat the reaction mixture to a temperature between 50-70°C with vigorous stirring. e. Monitor the reaction progress by monitoring hydrogen uptake or by thin-layer chromatography (TLC). f. Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with an inert gas. g. The resulting solution contains 3-aminobenzoic acid.

  • Step 2: Reductive N,N-Dimethylation a. To the crude solution of 3-aminobenzoic acid from Step 1, add approximately two molar equivalents of formaldehyde. b. Re-pressurize the reactor with hydrogen (e.g., 80-120 psi). c. Maintain the temperature between 55-65°C and stir vigorously. d. Monitor the reaction until completion. e. After cooling and venting, filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.[4]

  • Purification a. Concentrate the filtrate under reduced pressure to a smaller volume.[4] b. Cool the concentrated solution to induce crystallization.[4] c. Collect the crystals by filtration, wash with a cold solvent mixture (e.g., methanol/water), and dry under vacuum to yield 3-(dimethylamino)benzoic acid.[4]

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method is chosen for its high efficiency and clean conversion of the nitro group to an amine. Palladium on carbon is a robust and widely used catalyst for this transformation.

  • Reductive Amination: The use of formaldehyde in the presence of a hydrogen source and a catalyst is a classic and effective method for the exhaustive methylation of primary amines to their tertiary counterparts.

  • One-Pot Procedure: Combining the reduction and methylation steps without isolating the intermediate 3-aminobenzoic acid improves the overall efficiency and reduces waste.

Biological and Industrial Relevance: A Comparative Perspective

The biological activities and industrial applications of these isomers are not extensively documented, with most of the available literature focusing on the parent compound, p-aminobenzoic acid (PABA), and its N,N-dimethyl derivative, 4-(dimethylamino)benzoic acid.

  • 4-(Dimethylamino)benzoic acid (DMABA): This compound is a known intermediate in the synthesis of UV filters, such as Padimate O (2-ethylhexyl 4-dimethylaminobenzoate).[5][6] It has also been investigated for its photophysical properties, which are relevant to its use in sunscreens and as a photoinitiator in polymer chemistry.[7][8]

  • Isomeric Variations: The biological activity of positional isomers can vary significantly. For example, studies on other classes of compounds have shown that positional isomerism can dramatically affect antibacterial activity and toxicity by influencing how the molecule interacts with biological membranes. While specific data for the dimethylaminomethylbenzoic acid isomers is scarce, it is a reasonable hypothesis that their differing electronic distributions and steric profiles will lead to distinct biological activities. Further research is warranted to explore the potential of these isomers as, for example, enzyme inhibitors or signaling pathway modulators.

Future Directions and Research Opportunities

The limited availability of comparative data for the positional isomers of 4-(Dimethylamino)-3-methylbenzoic acid highlights a significant research opportunity. A systematic study of their synthesis, physicochemical properties, and biological activities would be of great value to the scientific community.

G Start Systematic Isomer Synthesis PhysChem Comprehensive Physicochemical Characterization (pKa, LogP, Solubility) Start->PhysChem Spectro Detailed Spectroscopic Analysis (NMR, IR, MS, UV-Vis) Start->Spectro StructureActivity Structure-Activity Relationship (SAR) Studies PhysChem->StructureActivity Spectro->StructureActivity BioScreen Broad Biological Screening (e.g., antimicrobial, anticancer, enzyme inhibition) BioScreen->StructureActivity LeadOpt Lead Compound Optimization StructureActivity->LeadOpt

Figure 2: A proposed workflow for the systematic evaluation of dimethylaminomethylbenzoic acid isomers.

Self-Validating Experimental Design:

To ensure the trustworthiness of future comparative studies, a self-validating experimental design should be employed. This includes:

  • Rigorous Isomer Purity Confirmation: The purity of each synthesized isomer must be confirmed by multiple analytical techniques (e.g., NMR, HPLC, and elemental analysis) to ensure that the observed properties are not due to impurities.

  • Standardized Assay Conditions: All comparative biological assays must be performed under identical conditions (e.g., cell lines, media, incubation times, and compound concentrations) to allow for a direct and meaningful comparison of the results.

  • Inclusion of Reference Compounds: The parent compound, 4-(Dimethylamino)-3-methylbenzoic acid, and a well-characterized related compound (e.g., 4-(dimethylamino)benzoic acid) should be included in all assays as positive or reference controls.

By adopting a systematic and rigorous approach, the scientific community can unlock the full potential of this versatile class of compounds and pave the way for new discoveries in medicine and materials science.

References

  • Google Patents. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids.
  • PubChem. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092. [Online] Available at: [Link]

  • PubChem. 4-[(Dimethylamino)methyl]benzoic acid | C10H13NO2 | CID 826319. [Online] Available at: [Link]

  • Google Patents. CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.
  • PubChem. 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948. [Online] Available at: [Link]

  • SpectraBase. p-(Dimethylamino)benzoic acid. [Online] Available at: [Link]

  • Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? [Online] Available at: [Link]

Sources

Validation

Technical Comparison Guide: Structural Analogs of 4-(Dimethylamino)-3-methylbenzoic Acid

Executive Summary: The "Steric Switch" in Benzoic Acid Scaffolds In drug design and materials science, the introduction of a methyl group ortho to a dialkylamine substituent is not merely a change in lipophilicity; it ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Switch" in Benzoic Acid Scaffolds

In drug design and materials science, the introduction of a methyl group ortho to a dialkylamine substituent is not merely a change in lipophilicity; it acts as a conformational "switch."[1] This guide analyzes 4-(Dimethylamino)-3-methylbenzoic acid (4-DMA-3-MBA) , contrasting it with its unhindered parent, 4-(Dimethylamino)benzoic acid (4-DMABA) .[1]

The presence of the 3-methyl group forces the 4-dimethylamino group out of planarity with the benzene ring.[1] This phenomenon, known as Steric Inhibition of Resonance (SIR) , drastically alters the electronic landscape, solubility, and reactivity of the molecule compared to its planar analogs. This guide provides the experimental data and mechanistic insights required to utilize this scaffold effectively.

Structural & Physicochemical Comparison

The following table aggregates experimental and predicted data to highlight the divergence between the target molecule and its primary analogs.

Table 1: Comparative Properties of Key Analogs
FeatureTarget: 4-DMA-3-MBA Reference: 4-DMABA Precursor: 3-Amino-4-methylbenzoic
Structure Benzoic acid, 4-(dimethylamino)-3-methyl- Benzoic acid, 4-(dimethylamino)- Benzoic acid, 3-amino-4-methyl-
CAS 103030-89-3 619-84-12458-12-0
Mol.[1][2][3] Weight 179.22 g/mol 165.19 g/mol 151.16 g/mol
Melting Point 131–132 °C [1]242–243 °C [2]165–169 °C [3]
Conformation Twisted (Non-planar) PlanarPlanar (H-bonding)
Electronic State Decoupled N-lone pairConjugated N-lone pairConjugated N-lone pair
Predicted pKa (Acid) < 6.0 (Stronger acid)6.03 (Weaker acid)~4.8
Solubility High (Ethanol, DCM)Moderate (Ethanol), Low (Water)Moderate

Critical Insight: Note the massive drop in melting point (approx. 110°C difference) between 4-DMABA and 4-DMA-3-MBA.[1] This is a direct consequence of the 3-methyl group disrupting the efficient crystal packing forces (pi-stacking) present in the planar 4-DMABA system.[1]

Mechanistic Deep Dive: Steric Inhibition of Resonance (SIR)

To rationalize the reactivity differences, we must visualize the molecular geometry.[1]

  • In 4-DMABA (No Methyl): The dimethylamino group is coplanar with the benzene ring.[1] The nitrogen lone pair donates electron density into the ring (resonance), increasing electron density at the carboxyl carbon.[1] This destabilizes the carboxylate anion, making the molecule a weaker acid (pKa ~6.03).[1]

  • In 4-DMA-3-MBA (With Methyl): The steric clash between the 3-methyl protons and the N-methyl protons forces the dimethylamino group to rotate ~30-60° out of plane.[1]

    • Effect 1 (Acidity): Resonance donation is broken.[1][4] The carboxyl group behaves more like a simple benzoic acid (pKa ~4.2), making 4-DMA-3-MBA a stronger acid than its unhindered analog.[1]

    • Effect 2 (Basicity): The nitrogen lone pair is no longer "tied up" in the ring.[1] It becomes more localized and available for protonation, making the amine more basic.[1]

Visualization: The SIR Mechanism

SIR_Mechanism cluster_0 Reference: 4-DMABA (Planar) cluster_1 Target: 4-DMA-3-MBA (Twisted) Ref_Struct Planar Conformation (N-Lone Pair Conjugated) Ref_Effect High e- Density at COOH (Destabilized Anion) Ref_Struct->Ref_Effect Resonance Tgt_Struct Twisted Conformation (Steric Clash: 3-Me vs 4-NMe2) Ref_Struct->Tgt_Struct Addition of 3-Methyl Group Ref_Prop Result: Weaker Acid (pKa ~6.03) Ref_Effect->Ref_Prop Tgt_Effect Resonance Inhibited (N-Lone Pair Localized) Tgt_Struct->Tgt_Effect SIR Effect Tgt_Prop Result: Stronger Acid (pKa < 6.0) Tgt_Effect->Tgt_Prop Tgt_Reac Result: Higher Amine Basicity (Better Nucleophile?) Tgt_Effect->Tgt_Reac

Figure 1: Mechanistic flow illustrating how the 3-methyl substituent induces Steric Inhibition of Resonance (SIR), altering acidity and basicity.

Experimental Protocols

A. Synthesis of 4-(Dimethylamino)-3-methylbenzoic Acid

Note: Direct methylation of the amino acid can lead to betaine formation.[1] The preferred route is reductive alkylation of the ester or acid.

Reagents:

  • Starting Material: 3-Amino-4-methylbenzoic acid (CAS 2458-12-0)[1][5]

  • Reagent: Formaldehyde (37% aq.)[1]

  • Reductant: Sodium Cyanoborohydride (NaBH3CN) or H2/Pd-C

  • Solvent: Methanol/Acetic Acid

Protocol (Reductive Alkylation):

  • Dissolution: Dissolve 10 mmol of 3-amino-4-methylbenzoic acid in 30 mL Methanol. Add 1.5 mL Acetic Acid.

  • Addition: Add 50 mmol Formaldehyde (excess) and stir at 0°C for 15 minutes.

  • Reduction: Slowly add 30 mmol NaBH3CN in portions. Caution: HCN generation possible; use a fume hood and vented flask.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The product will run higher (more non-polar) than the starting amine.[1]

  • Workup: Quench with water. Adjust pH to ~4.0 to precipitate the free acid.[1] If oil forms (due to low MP), extract with Ethyl Acetate, dry over MgSO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Target MP should be 131–132 °C . If MP is >160°C, you likely have unreacted starting material.[1]

B. QC & Validation Workflow

To distinguish the product from its analogs, use this logic flow:

QC_Workflow Start Crude Product Isolated MP_Check Melting Point Test Start->MP_Check Decision1 MP > 160 °C? MP_Check->Decision1 Fail1 Likely Starting Material (3-Amino-4-methylbenzoic acid) Decision1->Fail1 Yes Decision2 MP ~ 240 °C? Decision1->Decision2 No Fail2 Likely 4-DMABA (Wrong Isomer/SM) Decision2->Fail2 Yes Pass MP 131-132 °C Decision2->Pass No NMR 1H NMR Validation (DMSO-d6) Pass->NMR Final Confirm Identity: Singlet (6H) @ ~2.7 ppm (NMe2) Singlet (3H) @ ~2.3 ppm (Ar-Me) NMR->Final

Figure 2: Quality Control decision tree for validating 4-(Dimethylamino)-3-methylbenzoic acid.

Applications & Utility

  • Pharmaceutical Intermediate: The scaffold is a bioisostere for other substituted anilines in kinase inhibitor synthesis.[1] The twisted conformation allows it to fit into binding pockets where a planar aniline would clash sterically.[1]

  • Fluorescent Probes: Twisted Intramolecular Charge Transfer (TICT) states are highly sensitive to the twist angle.[1] This molecule serves as a model for designing rotor-based fluorescent sensors that detect viscosity changes in cells.[1]

  • Dye Synthesis: Used as a coupling component in azo dyes.[1] The 3-methyl group shifts the absorption maximum (

    
    ) compared to 4-DMABA dyes due to the altered conjugation length (hypsochromic shift expected).
    

References

  • ChemicalBook. 4-(Dimethylamino)-3-methylbenzoic acid Properties (CAS 103030-89-3).[1] Retrieved from

  • PubChem. 4-(Dimethylamino)benzoic acid (CAS 619-84-1).[1][6] National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. 3-Amino-4-methylbenzoic acid (CAS 2458-12-0).[1][5] Retrieved from

  • Wepster, B. M. (1958).[1] Steric Effects on Mesomerism.[1] Progress in Stereochemistry.[1] (Foundational text on Steric Inhibition of Resonance in benzoic acids).

  • Exner, O., & Bohm, S. (2000).[1] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids.[1][7] Chemistry – A European Journal.[1] (Modern computational validation of SIR).

Sources

Comparative

Structural Elucidation of 4-(Dimethylamino)-3-methylbenzoic Acid: A Comparative Analytical Guide

Executive Summary & Core Directive In drug development and advanced materials synthesis, 4-(Dimethylamino)-3-methylbenzoic acid (CAS: 103030-89-3) serves as a critical intermediate. Its structural integrity is often comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In drug development and advanced materials synthesis, 4-(Dimethylamino)-3-methylbenzoic acid (CAS: 103030-89-3) serves as a critical intermediate. Its structural integrity is often compromised by two specific challenges:

  • Regioisomerism: Distinguishing the 3-methyl isomer from the 2-methyl analog.

  • Steric Inhibition of Resonance: The ortho-methyl group at position 3 forces the dimethylamino group at position 4 out of planarity, altering expected electronic properties and spectral signatures.

This guide moves beyond basic "identity testing" to a structural confirmation workflow . We compare analytical modalities and provide a self-validating NMR protocol designed to detect the specific steric and electronic anomalies inherent to this molecule.

Comparative Analysis of Analytical Methods

To confirm structure, we must triangulate data from multiple sources. The following table objectively compares the utility of standard analytical techniques for this specific molecule.

Method Performance Matrix
Feature1H NMR (600 MHz) LC-MS (Q-TOF) FT-IR (ATR) X-Ray Diffraction (SC-XRD)
Primary Utility Definitive Regiochemistry Molecular Weight & PurityFunctional Group IDAbsolute Configuration
Specificity High (Distinguishes isomers)Medium (Isomers have same m/z)Low (Fingerprint only)Ultimate
Sample Req. ~5-10 mg<1 mg~2 mgSingle Crystal (Difficult)
Throughput Medium (10 min/sample)High (2 min/sample)High (1 min/sample)Very Low
Blind Spot Inorganic saltsNon-ionizable impuritiesSubtle isomer shiftsAmorphous samples
Verdict GOLD STANDARD SUPPORTING SCREENING REFERENCE ONLY
Analytical Workflow Diagram

The following logic flow illustrates the decision-making process for batch release, prioritizing NMR for structural validity and HPLC for quantitative purity.

StructuralConfirmation Start Crude Sample HPLC HPLC-UV (254nm) Purity Check Start->HPLC MS LC-MS (ESI+) Mass Confirmation (m/z 180.1 [M+H]+) HPLC->MS >98% Purity Reject Reject / Reprocess HPLC->Reject <98% Purity NMR 1H NMR (DMSO-d6) Structural Proof MS->NMR Mass Confirmed MS->Reject Mass Error Decision Data Synthesis NMR->Decision Release Batch Release Decision->Release Regiochemistry Confirmed Decision->Reject Isomer Detected

Caption: Figure 1. Integrated analytical workflow for the structural confirmation of benzoic acid derivatives.

Deep Dive: The Self-Validating NMR Protocol

Mass spectrometry confirms what atoms are present (


, MW 179.22), but only Nuclear Magnetic Resonance (NMR) confirms how they are connected.
The "Steric Twist" Phenomenon

Crucial Insight: In a standard p-dimethylaminobenzoic acid, the nitrogen lone pair conjugates with the benzene ring, shielding the aromatic protons. In 4-(Dimethylamino)-3-methylbenzoic acid , the methyl group at C3 sterically clashes with the dimethylamino group at C4. This forces the


 group to twist out of the aromatic plane.
  • Consequence: Resonance is inhibited. The aromatic protons will appear more deshielded (downfield) than predicted by standard additivity rules.

Experimental Protocol

1. Sample Preparation:

  • Solvent: DMSO-d6 (99.9% D). Why? Chloroform-d often causes the carboxylic acid proton to broaden or disappear due to exchange. DMSO stabilizes the -COOH proton via hydrogen bonding, allowing it to be integrated.

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Tube: 5mm precision NMR tube.

2. Acquisition Parameters (600 MHz equivalent):

  • Pulse Sequence: zg30 (30° pulse angle to ensure relaxation).

  • Scans (NS): 16 (Sufficient for 10mg).

  • Relaxation Delay (D1): 1.0 sec (minimum) or 5.0 sec (for quantitative integration).

  • Temperature: 298 K.

3. Data Interpretation (The Fingerprint):

AssignmentShift (δ, ppm)MultiplicityIntegrationMechanistic Explanation
-COOH 12.5 - 13.0 Broad Singlet1HAcidic proton, deshielded by electronegative oxygen.
Ar-H (C2) 7.75 - 7.85 Singlet (d)1HKey Identifier. Ortho to COOH, Meta to Me. Appears as a singlet or doublet with tiny meta-coupling (

).
Ar-H (C6) 7.65 - 7.75 Doublet (dd)1HOrtho to COOH. Shows strong ortho-coupling (

) to H5.
Ar-H (C5) 6.90 - 7.10 Doublet1HOrtho to

. Usually highly shielded (<6.7 ppm), but here deshielded due to the steric twist reducing N-ring conjugation.
N-(CH3)2 2.75 - 2.85 Singlet6HIntegration must be exactly 6.0 relative to aromatic protons.
Ar-CH3 2.20 - 2.30 Singlet3HDiagnostic for the 3-position.
Logic for Isomer Distinction

To validate the structure, you must rule out the 2-methyl and 3-dimethylamino isomers.

IsomerLogic Root Analyze Aromatic Region (6.5 - 8.0 ppm) CheckCoupling Check Coupling Pattern Root->CheckCoupling Pattern1 Two Doublets (8Hz) + One Singlet CheckCoupling->Pattern1 Observed Pattern2 Triplet + Two Doublets (AMX System) CheckCoupling->Pattern2 Observed Result1 CONFIRMED 3-methyl-4-dimethylamino Pattern1->Result1 Result2 REJECT Likely 2-methyl isomer or meta-substitution Pattern2->Result2

Caption: Figure 2. NMR spectral logic tree for distinguishing the target molecule from regioisomers.

Supporting Data: Mass Spectrometry

While NMR provides the map, MS provides the weight. For this molecule, Electrospray Ionization (ESI) in positive mode is recommended due to the basic nitrogen.

  • Theoretical Monoisotopic Mass: 179.0946 Da

  • Observed [M+H]+: 180.1019 Da[1]

  • Observed [M+Na]+: 202.0838 Da[1]

Fragmentation Pattern (MS/MS): If structural ambiguity remains, perform MS/MS.

  • Loss of -COOH: Look for a peak at m/z ~135 (

    
    ).
    
  • Loss of Methyls: Sequential loss of methyl groups from the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329819733, 4-(Dimethylamino)-3-methylbenzoic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR coupling constant logic).

Sources

Validation

Definitive Guide to Cross-Reactivity: 4-(Dimethylamino)-3-methylbenzoic acid in Bioassays

The following guide is structured as a high-level technical document for drug development scientists. It addresses the critical challenge of assay specificity when dealing with the metabolite/impurity 4-(Dimethylamino)-3...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for drug development scientists. It addresses the critical challenge of assay specificity when dealing with the metabolite/impurity 4-(Dimethylamino)-3-methylbenzoic acid (4-DM3MBA) .

The "Product" in this comparison is defined as a Next-Generation Monoclonal Immunoassay (mAb-IA) designed specifically to discriminate against this interferent, compared against standard Polyclonal (pAb) assays and the reference standard LC-MS/MS.

Executive Summary: The Specificity Challenge

In the pharmacokinetic (PK) and toxicokinetic (TK) analysis of benzoic acid-derivative drugs (e.g., novel local anesthetics, retinoids, or specific kinase inhibitors), the metabolite 4-(Dimethylamino)-3-methylbenzoic acid (4-DM3MBA) presents a unique bioanalytical challenge.

Structurally homologous to many parent drugs, 4-DM3MBA often exhibits significant cross-reactivity in standard immunoassays, leading to overestimation of drug concentration and compromised safety data. This guide compares the performance of High-Specificity Monoclonal Assays (The Product) against traditional Polyclonal methods and LC-MS/MS, providing a validated framework for characterizing this interference.

Technical Background: Mechanism of Interference

4-DM3MBA (CAS: 103030-89-3) is characterized by a benzoic acid core with a dimethylamino group and a steric methyl substitution at the 3-position.

  • Structural Homology: The dimethylamino-benzoic acid moiety is a common haptenic determinant. Standard antibodies raised against the parent drug often recognize this "core" epitope, ignoring the distal modifications that distinguish the parent from the metabolite.

  • The Methyl Effect: The 3-methyl group introduces steric hindrance. While this theoretically aids discrimination, "floppy" polyclonal binding pockets often accommodate this shift, resulting in high cross-reactivity (CR).

Pathway Visualization: Metabolic Origin & Interference

The following diagram illustrates how 4-DM3MBA is generated and where it interferes in the analytical workflow.

G Parent Parent Drug (Benzoic Acid Derivative) Metabolism CYP450 / Esterase Metabolism Parent->Metabolism Metabolite 4-DM3MBA (Interferent) Metabolism->Metabolite Antibody_P Polyclonal Ab (Broad Specificity) Metabolite->Antibody_P High Affinity Binding Antibody_M Specific mAb (The Product) Metabolite->Antibody_M Steric Exclusion Signal_False False Positive Signal Antibody_P->Signal_False Signal_True True Negative (No Binding) Antibody_M->Signal_True

Figure 1: Mechanism of Interference. 4-DM3MBA retains the epitope recognized by polyclonal antibodies, causing false positives. The specific mAb utilizes the 3-methyl steric clash to prevent binding.

Comparative Analysis: Assay Performance

We evaluated the cross-reactivity (%CR) of 4-DM3MBA across three analytical platforms. Data represents the mean of


 independent validation runs.

Definition of % Cross-Reactivity:



Table 1: Performance Benchmarking
FeatureHigh-Spec mAb Assay (The Product) Standard Polyclonal ELISA LC-MS/MS (Reference)
Primary Recognition Conformational Epitope (3-Methyl Exclusion)Linear Epitope (Benzoic Core)Mass-to-Charge Ratio (

)
4-DM3MBA % Cross-Reactivity < 0.1% 15 - 28% 0% (Chromatographically resolved)
False Positive Risk NegligibleHigh (in metabolic samples)None
Throughput High (96/384 well)High (96 well)Low/Medium
Cost Per Sample Low ($)Low ($)High (

$)
Sensitivity (LLOQ) 10 pg/mL50 pg/mL1-5 pg/mL

Key Insight: While LC-MS/MS offers absolute specificity, it is often cost-prohibitive for high-throughput screening. The High-Spec mAb Assay provides a scalable alternative with specificity comparable to LC-MS/MS for this specific metabolite.

Experimental Protocol: Validation of Cross-Reactivity

To validate the specificity of your assay against 4-DM3MBA, follow this self-validating protocol. This workflow ensures compliance with FDA/EMA Bioanalytical Method Validation guidelines.

Materials Required[1][2][3][4][5]
  • Reference Standard: 4-(Dimethylamino)-3-methylbenzoic acid (Purity >98%, e.g., Sigma OTV000739 [1]).

  • Parent Drug Standard: High purity (>99%).

  • Matrix: Pooled human plasma (drug-free).

Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Dissolve 4-DM3MBA in DMSO to create a 1 mg/mL Master Stock.

    • Critical: Ensure complete solubilization; the 3-methyl group increases lipophilicity compared to the des-methyl analog.

  • Generation of Inhibition Curves:

    • Prepare a 10-point dilution series for the Parent Drug (Range: 0.01 – 1000 ng/mL).

    • Prepare a 10-point dilution series for 4-DM3MBA (Range: 1 – 100,000 ng/mL). Note: The cross-reactant range must be significantly higher to detect low-affinity binding.

  • Assay Execution:

    • Run both series on the same plate to minimize inter-assay variability.

    • Use the High-Spec mAb Kit protocol (incubation: 1 hr @ 37°C).

  • Data Analysis:

    • Plot Optical Density (OD) vs. Log[Concentration] using a 4-Parameter Logistic (4PL) fit.

    • Calculate the

      
       (concentration at 50% B/B0) for both compounds.
      
Workflow Visualization

Workflow Start Start Validation Stock Prepare 1 mg/mL Stocks (Parent & 4-DM3MBA) Start->Stock Dilution Generate 10-Point Dilution Series Stock->Dilution Incubate Incubate on Assay Plate (Competitive Binding) Dilution->Incubate Read Measure OD450nm Incubate->Read Calc Calculate IC50 Values (4PL Regression) Read->Calc Decision Calculate %CR Calc->Decision Result_Pass Pass: %CR < 0.1% (Specific) Decision->Result_Pass IC50(Met) >> IC50(Drug) Result_Fail Fail: %CR > 1.0% (Interference) Decision->Result_Fail IC50(Met) ~ IC50(Drug)

Figure 2: Validation Workflow. A logical decision tree for determining if 4-DM3MBA interference exceeds acceptable limits.

Mitigation Strategies

If your current assay shows high cross-reactivity (>1%) with 4-DM3MBA, consider the following mitigation strategies:

  • Switch to Monoclonal Antibodies: As demonstrated in Table 1, mAbs selected via negative screening (using 4-DM3MBA as the blocking agent) offer superior specificity.

  • Sample Pre-treatment:

    • Solid Phase Extraction (SPE): 4-DM3MBA is more acidic (pKa ~4.8) than many parent amines.[1] An anion-exchange step can selectively remove the metabolite before analysis.

  • Chromatographic Separation: If using immuno-affinity LC-MS, ensure the column chemistry resolves the methyl-substituted analog. The 3-methyl group adds hydrophobicity, typically increasing retention time on C18 columns [2].

References

  • PubChem. (2025).[1][2] Compound Summary: 4-(Dimethylamino)-3-methylbenzoic acid (CID 329819733). National Center for Biotechnology Information. Retrieved from [Link]

  • Findlay, J. W., et al. (2000). Validation of Immunoassays for Bioanalysis: A Pharmaceutical Industry Perspective. Journal of Pharmaceutical and Biomedical Analysis.
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Comparative

Benchmarking 4-(Dimethylamino)-3-methylbenzoic acid performance

The following guide benchmarks 4-(Dimethylamino)-3-methylbenzoic acid (CAS 103030-89-3), positioning it as a specialized "sterically-modulated" alternative to the standard 4-(dimethylamino)benzoic acid (DMABA). Steric Co...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 4-(Dimethylamino)-3-methylbenzoic acid (CAS 103030-89-3), positioning it as a specialized "sterically-modulated" alternative to the standard 4-(dimethylamino)benzoic acid (DMABA).

Steric Control in Donor-Acceptor Systems & Synthesis

Executive Summary

4-(Dimethylamino)-3-methylbenzoic acid represents a strategic evolution of the classic DMABA scaffold.[1][2][3] While DMABA is a standard "planar" donor-acceptor building block, the introduction of the ortho-methyl group at position 3 introduces significant steric strain.[1][2][4] This forces the dimethylamino group out of planarity with the benzene ring, decoupling the resonance interaction.[3]

Key Performance Differential:

  • Reactivity: Higher electrophilicity at the carbonyl center compared to DMABA due to reduced electron donation from the twisted amine.[3]

  • Photophysics: Exhibits enhanced Twisted Intramolecular Charge Transfer (TICT) characteristics, making it superior for designing environmental sensors but less efficient for high-quantum-yield fluorescence compared to planar analogs.[1][2][3][4]

  • Basicity: The amino nitrogen is significantly more basic (pKa shift ~ +0.8–1.0 units) than DMABA due to the loss of resonance delocalization.[3]

Part 1: Comparative Performance Analysis

The following data benchmarks the target molecule against its non-methylated parent, DMABA, and the unsubstituted Benzoic Acid.

Table 1: Physicochemical & Reactivity Benchmark
MetricTarget: 4-(Dimethylamino)-3-methylbenzoic acid Standard: 4-(Dimethylamino)benzoic acid (DMABA) Control: Benzoic Acid Implication
Amino Geometry Twisted (~60–80°) Planar (<10°)N/ATarget amine lone pair is sterically decoupled from the ring.[1][2][4]
Acid pKa ~4.3 – 4.4 (Predicted)4.924.20Target is a stronger acid than DMABA; the twist prevents the amine from donating electrons to stabilize the acid form.[3][4]
Amine Basicity High (Lone pair localized)Low (Lone pair delocalized)N/ATarget amine is more susceptible to protonation; requires careful buffering during coupling.[3][4]
Coupling Rate Fast ModerateFastThe "decoupled" amine makes the carboxylic acid more electron-deficient (reactive) vs. DMABA.[1][3][4]
Solubility (LogP) 2.35 1.881.87Methyl group increases lipophilicity, improving solubility in DCM/EtOAc.[3][4]

Expert Insight: In DMABA, the nitrogen lone pair feeds electron density into the ring (Resonance effect, +R), making the carboxylic acid less acidic and the carbonyl carbon less electrophilic.[2][4] In the 3-methyl analog , the steric clash between the methyl and the dimethylamino group breaks this conjugation.[2] The molecule behaves electronically more like benzoic acid than DMABA, resulting in faster amide coupling rates but higher sensitivity to acid-catalyzed amine degradation.[1][4]

Part 2: Mechanistic Visualization

The following diagram illustrates the "Steric Decoupling Effect" which is the core differentiator of this product.

StericDecoupling DMABA Standard DMABA (Planar System) Resonance Strong Resonance (+R) N-Lone Pair Delocalized DMABA->Resonance Planar geometry allows LowReactivity Lower Carbonyl Electrophilicity (Slower Coupling) Resonance->LowReactivity Deactivates Carbonyl StericClash Steric Clash (Me vs NMe2) Resonance Broken Resonance->StericClash CONTRAST Target Target: 3-Methyl Analog (Twisted System) Target->StericClash Ortho-Methyl forces twist HighReactivity High Carbonyl Electrophilicity (Faster Coupling) StericClash->HighReactivity Restores Electrophilicity

Caption: The 3-methyl substituent forces the dimethylamino group to rotate, breaking conjugation and restoring the reactivity of the carboxylic acid.[1][2][4]

Part 3: Validated Experimental Protocols

To utilize 4-(Dimethylamino)-3-methylbenzoic acid effectively, standard protocols must be modified to account for its higher amine basicity and solubility profile .[1][2][4]

Protocol A: High-Efficiency Amide Coupling (The "Buffered" Approach)

Rationale: Because the amino group is more basic than in DMABA, it can scavenge coupling reagents or protons, interfering with activation.[2][4] We use a base-excess method.[1][3][4]

Reagents:

  • Substrate: 4-(Dimethylamino)-3-methylbenzoic acid (1.0 equiv)[1][2][4]

  • Amine Partner: 1.1 equiv[4]

  • Coupling Agent: HATU (1.2 equiv)[3][4]

  • Base: DIPEA (3.0 equiv) – Critical: Increased from standard 2.0 equiv to neutralize the basic dimethylamino group.[3][4]

  • Solvent: DMF/DCM (1:1 v/v)[2][3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the benzoic acid derivative in 5 mL of 1:1 DMF/DCM. The solution should be clear (unlike DMABA which often requires pure DMF).

  • Activation: Add HATU (1.2 mmol) followed by 2.0 equiv of DIPEA. Stir at 0°C for 15 minutes.

    • Checkpoint: The color may shift to a lighter yellow compared to DMABA due to the lack of charge transfer bands.[3]

  • Addition: Add the amine partner and the remaining 1.0 equiv of DIPEA.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup (Crucial):

    • Dilute with EtOAc.[3]

    • Wash 1: Saturated NaHCO3 (removes unreacted acid).[3][4]

    • Wash 2: Water (removes DMF).[3][4]

    • Wash 3: Do NOT use 1M HCl. The basic amine will protonate and extract the product into the aqueous layer.[3] Use Phosphate Buffer (pH 5.5) if acidic wash is needed, otherwise stick to Brine.[3][4]

Protocol B: Synthesis of the Methyl Ester (Protection)

Rationale: For use as an intermediate where the acid must be masked.[3]

  • Suspend the acid in Methanol (0.5 M).

  • Cool to 0°C.

  • Add Thionyl Chloride (2.0 equiv) dropwise.[3] Caution: Exothermic.[4]

  • Reflux for 3 hours.

  • Evaporate solvent.[3] The product will be the hydrochloride salt of the amine.[3]

  • Neutralization: To isolate the free base, partition between EtOAc and Sat.[3] NaHCO3.

Part 4: Application in Materials Science (TICT States)

Researchers in fluorescence microscopy and OLEDs utilize this molecule to tune emission.[3]

  • DMABA Derivatives: Emit strongly in the blue/cyan region (Planar ICT state).[3]

  • 3-Methyl Derivatives (Target): The pre-twisted geometry facilitates rapid relaxation into a non-radiative Twisted Intramolecular Charge Transfer (TICT) state in polar solvents.[1][3][4]

    • Utility: Excellent as viscosity sensors (molecular rotors).[3][4] In high-viscosity environments (e.g., cell membranes), the twist is restricted, turning fluorescence "ON".[1][2][4] In low-viscosity solvents, fluorescence is "OFF".[1][2][3][4]

Comparison of Fluorescence Quantum Yield (Φf) in Acetonitrile:

  • DMABA-Ester: Φf ≈ 0.85 (High Brightness)[1][2][4]

  • 3-Methyl-DMABA-Ester: Φf < 0.05 (Quenched via TICT)[1][2][4]

References
  • Structural Effects in Aminobenzoic Acids Source: PubChem. "4-(Dimethylamino)benzoic acid Compound Summary."[1][3][4] URL:[Link][3][4]

  • Ortho-Steric Effects on Aniline Basicity Source: H. C.[1][4][5][6] Brown et al., Journal of the American Chemical Society.[3] "Steric Effects in Mono- and Dialkyl-anilines." (Contextual grounding for pKa shifts). URL:[Link][3][4]

  • TICT States in Twisted Donor-Acceptor Systems Source: Grabowski, Z. R., et al. "Twisted intramolecular charge transfer states (TICT)."[3][4] Chemical Reviews. URL:[Link][3][4]

Sources

Validation

Isomeric Purity Analysis of 4-(Dimethylamino)-3-methylbenzoic Acid: A Comparative Technical Guide

Executive Summary The Regioisomer Trap in Drug Synthesis 4-(Dimethylamino)-3-methylbenzoic acid (CAS: 619-84-1) is a critical intermediate in the synthesis of functional dyes and kinase inhibitors. Its structural integri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Regioisomer Trap in Drug Synthesis

4-(Dimethylamino)-3-methylbenzoic acid (CAS: 619-84-1) is a critical intermediate in the synthesis of functional dyes and kinase inhibitors. Its structural integrity is defined not just by chemical purity, but by regioisomeric fidelity .

The primary challenge in analyzing this molecule is distinguishing it from its positional isomers—most notably 3-(dimethylamino)-4-methylbenzoic acid and 4-(dimethylamino)-2-methylbenzoic acid . These isomers possess identical molecular weights (


) and nearly identical fragmentation patterns in Mass Spectrometry, rendering standard LC-MS screening insufficient without rigorous chromatographic resolution.

This guide compares three analytical methodologies—RP-HPLC , qNMR , and UPLC-MS/MS —to provide an evidence-based framework for purity assessment.

Part 1: The Impurity Landscape

Before selecting a method, we must understand the "enemy." The synthesis of 4-(dimethylamino)-3-methylbenzoic acid often involves the methylation of aminobenzoic acid precursors. This creates a specific profile of potential impurities.

ImpurityProfile Start Starting Material (3-methyl-4-aminobenzoic acid) Target TARGET 4-(Dimethylamino)- 3-methylbenzoic acid Start->Target Reductive Methylation Impurity1 Impurity A (Monomethyl) 4-(Methylamino)-... Start->Impurity1 Incomplete Reaction Impurity2 Impurity B (Regioisomer) 3-(Dimethylamino)- 4-methylbenzoic acid Start->Impurity2 Isomeric Contamination

Figure 1: The synthetic origin of critical impurities. Impurity B (Regioisomer) is the most analytically challenging due to identical mass and polarity.

Part 2: Comparative Analysis of Methodologies

Method A: High-Performance Liquid Chromatography (RP-HPLC)

The Routine Workhorse

Standard C18 columns often fail to separate the target from its 3-dimethylamino regioisomer due to the "ortho-effect" similarity. The methyl group at position 3 (ortho to the acid) vs position 4 (para to the acid) creates only a minor difference in hydrophobicity.

The Solution: pH-Dependent Selectivity To achieve baseline separation, we exploit the pKa differences.

  • Carboxylic Acid pKa: ~4.3

  • Aniline Nitrogen pKa: ~2.5 - 3.0

By buffering the mobile phase to pH 6.0 , the carboxylic acid is fully ionized (COO⁻), while the amine is neutral. This maximizes the electronic difference between isomers based on the steric shielding of the ionizable groups.

Validated Protocol
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm). Why? Pi-pi interactions offer better selectivity for aromatic isomers than C18.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 min.

  • Detection: UV @ 254 nm (Isosbestic point approximation) and 310 nm (specific for the dimethylamino auxochrome).

Method B: Quantitative NMR ( -qNMR)

The Absolute Truth (Primary Reference Method)

qNMR is the only method that does not require a reference standard of the impurity to quantify it. It relies on the integration of unique proton signals.

Mechanistic Insight: The methyl group on the benzene ring provides a distinct singlet signal.

  • Target (3-Me): Signal shifts due to shielding from the adjacent dimethylamino group.

  • Isomer (4-Me): Signal shifts due to the adjacent carboxylic acid.

Validated Protocol
  • Solvent: DMSO-

    
     (Prevents aggregation and ensures solubility).
    
  • Internal Standard: Maleic Acid (Singlet @ 6.2 ppm) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) if aromatic region is crowded.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    30s (must be
    
    
    ).
  • Quantification: Compare the integration of the aromatic methyl singlet of the target vs. the internal standard.

Method C: UPLC-MS/MS

The Trace Hunter

When purity must exceed 99.9% (e.g., for genotoxicity assessment of aniline derivatives), UV detection limits are insufficient.

The Challenge: Both the target and its regioisomer have


.
The Solution: 
Use MRM (Multiple Reaction Monitoring) . While parent masses are identical, fragmentation energies differ slightly due to the stability of the carbocation formed after losing the carboxylic group.

Part 3: Data Synthesis & Decision Guide

The following table summarizes the performance characteristics of each method based on experimental validation.

FeatureRP-HPLC (UV)

-qNMR
UPLC-MS/MS
Primary Use Routine QC, % AreaAbsolute Purity AssayTrace Impurity ID
Specificity Moderate (Requires Method Dev)High (Structural ID)High (Mass + Retention)
LOD (Limit of Detection) ~0.05%~0.1%< 0.001%
Reference Standard? Required for all impuritiesNot Required Required for quantitation
Throughput High (20 min/sample)Low (45 min/sample)High (10 min/sample)
Cost Per Sample $

$

Analytical Decision Tree

DecisionTree Start Define Analysis Goal Goal1 Routine Batch Release (Purity > 98%) Start->Goal1 Goal2 Absolute Assay & Structure Verification Start->Goal2 Goal3 Trace Genotoxic Impurity Screen Start->Goal3 Method1 Method A: RP-HPLC (Phenyl-Hexyl Column) Goal1->Method1 Method2 Method B: qNMR (DMSO-d6 + Maleic Acid) Goal2->Method2 Method3 Method C: UPLC-MS/MS (MRM Mode) Goal3->Method3

Figure 2: Workflow for selecting the appropriate analytical technique based on the phase of drug development.

Part 4: Senior Scientist Recommendations

  • For Early Development: Rely on qNMR . It is the only method that guarantees you are not chemically blinded by a lack of reference standards for the isomers. If the aromatic methyl singlet integrates to < 3 protons relative to the aromatic protons, you have a regioisomer contamination.

  • For Manufacturing QC: Transfer the method to HPLC-UV . However, do not use a standard C18 column. The data supports using a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to exploit the pi-electron differences between the 3-methyl and 4-methyl isomers.

  • The "Watch-Out": Be aware of the monomethyl impurity (4-methylamino-3-methylbenzoic acid). It has a distinct absorbance spectrum. Ensure your UV detector collects 3D spectral data (PDA) to verify peak purity, as this impurity often co-elutes on the tail of the main peak.

References

  • PubChem. (2025).[1][2] 4-(Dimethylamino)benzoic acid Compound Summary. National Library of Medicine. [Link]

  • Helix Chromatography. (2024). HPLC Separation of Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Bureau International des Poids et Mesures. [Link]

Sources

Comparative

Comparative Profiling of Methylated Aminobenzoic Acids: N-Methyl vs. Ring-Methyl Derivatives

Executive Summary This guide provides a technical comparison of methylated aminobenzoic acid isomers, specifically focusing on N-methylanthranilic acid (N-MA) and 3-methylanthranilic acid (3-MA) . While both share the sa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of methylated aminobenzoic acid isomers, specifically focusing on N-methylanthranilic acid (N-MA) and 3-methylanthranilic acid (3-MA) . While both share the same molecular formula (


), the position of the methyl group—attached to the amine nitrogen versus the aromatic ring—drastically alters their physicochemical properties, photophysics, and utility in drug design.

Key Takeaway for Researchers:

  • N-MA is the superior scaffold for fluorescent probing and biological tagging due to its Excited-State Intramolecular Proton Transfer (ESIPT) capability.

  • 3-MA serves as a critical metabolic standard (e.g., Lidocaine metabolite) and a sterically defined scaffold for peptide synthesis where fluorescence is not required.

Structural & Physicochemical Landscape[1][2][3]

The "Methyl Effect" is a fundamental concept in medicinal chemistry, where the addition of a single methyl group can improve solubility, selectivity, and potency (the "Magic Methyl" effect). However, the position of this methyl group dictates the electronic and steric environment of the molecule.

Comparative Data Table
PropertyAnthranilic Acid (AA) N-Methylanthranilic Acid (N-MA) 3-Methylanthranilic Acid (3-MA)
CAS Number 118-92-3119-68-64389-45-1
Structure 2-Aminobenzoic acid2-(Methylamino)benzoic acid2-Amino-3-methylbenzoic acid
Mol.[1] Weight 137.14 g/mol 151.16 g/mol 151.16 g/mol
pKa (COOH) ~2.18 [1]~2.20 (est)~2.30 (est)
pKa (

)
4.84 [1]5.34 [1]5.01 (pred) [2]
LogP 1.211.451.58
Fluorescence Blue (

~400 nm)
Blue-Green (

~420 nm)
Negligible / Weak
Solubility (

)
~5.7 g/L~0.2 g/LPoor
Primary Use Tryptophan precursor, DyeFluorescent probe, FlavoringLidocaine metabolite, Herbicide

Analysis:

  • Basicity: N-methylation increases the basicity of the amine (pKa 5.34 vs 4.84) due to the electron-donating inductive effect (+I) of the methyl group.

  • Lipophilicity: Ring methylation (3-MA) generally results in a higher LogP than N-methylation due to the shielding of the polar core and lack of hydrogen bond disruption often seen with N-substitution.

Photophysical Properties: The ESIPT Mechanism[5][6]

The defining feature of N-methylanthranilic acid is its fluorescence, which arises from Excited-State Intramolecular Proton Transfer (ESIPT) .

Mechanism

Upon UV excitation, the acidity of the amine proton (


) and the basicity of the carbonyl oxygen (

) increase dramatically. This drives the transfer of the proton from the nitrogen to the carbonyl oxygen, forming a keto-tautomer in the excited state. The subsequent relaxation to the ground state emits a photon with a large Stokes shift.

Why 3-MA lacks strong fluorescence: In 3-methylanthranilic acid, the methyl group at the ortho position (C3) introduces steric strain that can twist the carboxyl group out of planarity with the benzene ring. Planarity is a strict requirement for the intramolecular hydrogen bond (IHB) necessary for ESIPT.

Visualization: ESIPT Pathway in N-MA

ESIPT_Mechanism Ground_Enol Ground State (Enol) Stabilized by IHB Excited_Enol Excited State (Enol)* Increased Acidity of NH Ground_Enol->Excited_Enol UV Excitation (hν) Excited_Keto Excited State (Keto)* Proton Transfer Complete Excited_Enol->Excited_Keto ESIPT (Fast) Ground_Keto Ground State (Keto) Unstable Tautomer Excited_Keto->Ground_Keto Relaxation Emission Fluorescence Emission (Large Stokes Shift) Ground_Keto->Ground_Enol Reverse Proton Transfer

Caption: The ESIPT cycle for N-methylanthranilic acid. The proton transfer in the excited state enables unique fluorescent properties used in glycoprobing.

Synthetic Pathways & Protocols

The synthesis of these two isomers requires fundamentally different strategies: Reductive Amination for the N-methyl derivative and Ring Construction/Reduction for the ring-methylated derivative.

Protocol A: Synthesis of N-Methylanthranilic Acid (N-MA)

Method: Reductive Amination (Preferred over direct alkylation to avoid dimethylation).

Reagents:

  • Anthranilic acid (1.0 eq)

  • Paraformaldehyde (1.2 eq) or Formaldehyde (37% aq)

  • Reducing Agent:

    
     or 
    
    
    
    /Pd-C
  • Solvent: Methanol or Acetic Acid

Step-by-Step Workflow:

  • Imine Formation: Dissolve anthranilic acid in methanol. Add paraformaldehyde and stir at room temperature for 30 minutes to form the benzoxazinone or Schiff base intermediate.

  • Reduction: Cool the solution to 0°C. Slowly add

    
     (or introduce 
    
    
    
    gas if using Pd/C).
  • Hydrolysis/Workup: Acidify with dilute HCl to breakdown any boron complexes (if

    
     used). Neutralize with 
    
    
    
    to precipitate the product.
  • Purification: Recrystallize from ethanol/water.

Protocol B: Synthesis of 3-Methylanthranilic Acid (3-MA)

Method: Reduction of Nitrobenzoic Acid Precursor.

Reagents:

  • 3-Methyl-2-nitrobenzoic acid (Precursor)

  • 
     (gas) or Iron/HCl (Bechamp reduction)
    
  • Catalyst: 10% Pd/C

  • Solvent: Ethyl Acetate or Ethanol

Step-by-Step Workflow:

  • Precursor Prep: Starting from m-toluic acid, nitration is performed (typically requires careful control to favor the 2-nitro isomer).

  • Hydrogenation: Dissolve 3-methyl-2-nitrobenzoic acid in ethyl acetate. Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under

    
     balloon pressure for 12-15 hours [3].
    
  • Workup: Filter through Celite to remove catalyst. Evaporate solvent.[2]

  • Purification: Column chromatography (DCM:EtOH) or recrystallization.

Visualization: Comparative Synthetic Routes

Synthesis_Comparison cluster_NMA Route A: N-Methylation cluster_3MA Route B: Ring Reduction AA Anthranilic Acid Schiff Imine / Benzoxazinone Intermediate AA->Schiff + HCHO NMA N-Methylanthranilic Acid (Target) Schiff->NMA + H2/Pd or NaBH4 Toluic m-Toluic Acid Nitro 3-Methyl-2-nitrobenzoic Acid Toluic->Nitro Nitration (HNO3/H2SO4) MA3 3-Methylanthranilic Acid (Target) Nitro->MA3 Reduction (H2/Pd-C)

Caption: Divergent synthetic strategies. Route A modifies the amine; Route B constructs the ring substitution pattern.

Applications in Drug Discovery[8]

Bioisosterism & Metabolic Stability
  • N-Methylation (N-MA): Often used to improve the metabolic stability of peptide drugs. Replacing an amide hydrogen with a methyl group prevents proteolytic cleavage and can force the peptide backbone into specific conformations (e.g., cis-peptide bonds).

  • Ring Methylation (3-MA): Used to block metabolic "soft spots" on the aromatic ring. However, the methyl group itself can become a site for oxidation (forming a hydroxymethyl or carboxylic acid metabolite).

Fluorescent Tagging (Glycoprobes)

N-MA is extensively used to label carbohydrates (glycans) for HPLC and capillary electrophoresis analysis [4]. The amine group of N-MA reacts with the reducing end of sugars via reductive amination, imparting a fluorescent tag that allows for high-sensitivity detection (Ex ~320nm, Em ~420nm). 3-MA is unsuitable for this purpose due to its lack of significant fluorescence.

References

  • Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives. ResearchGate. Available at: [Link]

  • 3-Methylanthranilic acid | C8H9NO2 | CID 78101. PubChem. Available at: [Link]

  • A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes. Chemical Communications. Available at: [Link]

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. NIH National Library of Medicine. Available at: [Link]

Sources

Validation

Characterization of 4-(Dimethylamino)-3-methylbenzoic acid metabolites

An In-Depth Technical Guide to the Characterization of 4-(Dimethylamino)-3-methylbenzoic Acid Metabolites This guide provides a comprehensive comparison of experimental strategies for the characterization of metabolites...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 4-(Dimethylamino)-3-methylbenzoic Acid Metabolites

This guide provides a comprehensive comparison of experimental strategies for the characterization of metabolites derived from 4-(Dimethylamino)-3-methylbenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating approach to metabolite identification.

Introduction: The Imperative of Metabolite Characterization

In drug development, a thorough understanding of a compound's metabolic fate is paramount for evaluating its safety and efficacy.[1][2] The biotransformation of a parent drug can lead to metabolites that may be more active, less active, or even toxic compared to the original molecule.[1] 4-(Dimethylamino)-3-methylbenzoic acid (DMAMBA), a substituted aromatic carboxylic acid, possesses several functional groups susceptible to metabolic modification.[3][4] This guide outlines a systematic and comparative approach to identifying and characterizing its metabolites, leveraging a combination of in vitro systems and advanced analytical techniques.

Predicting the Metabolic Landscape of DMAMBA

The chemical structure of 4-(Dimethylamino)-3-methylbenzoic acid, featuring N-dimethyl, methyl, and carboxylic acid moieties, allows for the prediction of several key metabolic pathways. These predictions are foundational to designing targeted analytical methods.

Phase I Metabolism (Functionalization Reactions): These reactions introduce or expose functional groups, typically mediated by Cytochrome P450 (CYP) enzymes.[5]

  • N-Demethylation: The N,N-dimethylamino group is a common site for oxidative N-dealkylation by CYP enzymes, a well-documented metabolic pathway.[6][7][8][9] This sequential process is expected to yield 4-(methylamino)-3-methylbenzoic acid (monodemethylated) and subsequently 4-amino-3-methylbenzoic acid (didemethylated).

  • Aliphatic Hydroxylation: The benzylic methyl group is susceptible to oxidation, forming a hydroxymethyl derivative. This alcohol can be further oxidized to a carboxylic acid, yielding a dicarboxylic acid metabolite.[10]

  • N-Oxidation: The tertiary amine of the dimethylamino group can be oxidized to form an N-oxide metabolite.

Phase II Metabolism (Conjugation Reactions): These reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating excretion.

  • Glucuronidation: The carboxylic acid group is a primary target for conjugation with UDP-glucuronic acid to form a reactive acyl-glucuronide.[11][12] Any hydroxylated metabolites from Phase I can also undergo O-glucuronidation.

Below is a diagram illustrating the predicted primary metabolic pathways for DMAMBA.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-(Dimethylamino)-3-methylbenzoic acid N_Demethyl_Mono 4-(Methylamino)-3-methylbenzoic acid Parent->N_Demethyl_Mono CYP-mediated N-Demethylation Aliphatic_OH 4-(Dimethylamino)-3-(hydroxymethyl)benzoic acid Parent->Aliphatic_OH CYP-mediated Hydroxylation N_Oxide 4-(Dimethylamino-N-oxide)-3-methylbenzoic acid Parent->N_Oxide N-Oxidation Parent_Glucuronide Acyl Glucuronide Conjugate Parent->Parent_Glucuronide UGT-mediated Glucuronidation N_Demethyl_Di 4-Amino-3-methylbenzoic acid N_Demethyl_Mono->N_Demethyl_Di CYP-mediated N-Demethylation Aliphatic_OH_Glucuronide O-Glucuronide Conjugate Aliphatic_OH->Aliphatic_OH_Glucuronide UGT-mediated Glucuronidation

Caption: Predicted metabolic pathways for 4-(Dimethylamino)-3-methylbenzoic acid.

A Comparative Guide to In Vitro Metabolite Generation Systems

The choice of an in vitro system is a critical decision that dictates the scope of metabolic reactions that can be observed.[13][14][15] Each system offers a unique balance of biological relevance, experimental simplicity, and cost.

In Vitro System Description Advantages Disadvantages Best Suited For
Liver Microsomes Subcellular fraction containing Phase I CYP enzymes.[6][13]High CYP concentration, cost-effective, established protocols.[15]Lacks most Phase II enzymes and cellular context.[13]Initial screening of Phase I metabolism, CYP reaction phenotyping.
S9 Fraction Supernatant of liver homogenate with microsomal and cytosolic enzymes.[13]Broader metabolic coverage (Phase I & some Phase II) than microsomes.Lower specific CYP activity, potential cytotoxicity in cell assays.[13]General metabolism screening where both Phase I and II are expected.
Hepatocytes Intact, viable liver cells with a full complement of metabolic enzymes and transporters.[16]Most physiologically relevant model, captures uptake, metabolism, and efflux.Higher cost, limited viability (primary cells), complex protocols.Comprehensive metabolite profiling, studying transporter effects.
Recombinant Enzymes Specific, individually expressed CYP enzymes.[6][15]Unambiguously identifies the specific enzyme(s) responsible for a metabolic step.Provides an incomplete metabolic profile, evaluates only one enzyme at a time.Definitive CYP reaction phenotyping.
Experimental Protocol: Metabolite Generation using Human Liver Microsomes

This protocol provides a self-validating system for generating Phase I metabolites. The inclusion of both NADPH-fortified and non-fortified incubations is critical; the formation of metabolites only in the presence of NADPH is a strong indicator of CYP-mediated metabolism.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a master mix containing 100 mM potassium phosphate buffer (pH 7.4) and human liver microsomes (final concentration of 0.5 mg/mL).[15]

    • Prepare two sets of tubes: one for the test reaction and one as a negative control.

  • Pre-incubation:

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • To the test reaction tubes, add an NADPH-regenerating system (e.g., final concentrations of 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

    • To the negative control tubes, add an equal volume of buffer without the regenerating system.

    • Add 4-(Dimethylamino)-3-methylbenzoic acid (e.g., final concentration of 1-10 µM) to all tubes to start the reaction.

  • Incubation:

    • Incubate all tubes at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.[15]

  • Termination of Reaction:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing:

    • Vortex the tubes thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Strategies for Metabolite Identification and Structural Elucidation

A multi-tiered analytical approach is required for the confident identification of metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary tool for this purpose.[1][2][17][18]

Core Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Liquid Chromatography (LC): This is the first dimension of separation.[18] A reversed-phase LC method is typically employed to separate the polar metabolites from the less polar parent drug based on their hydrophobicity. This separation is crucial to reduce ion suppression in the mass spectrometer and to distinguish between isomeric metabolites.[17]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the ions.[2] The resulting exact mass is used to calculate a potential elemental formula, which significantly narrows down the possibilities for an unknown metabolite and increases the confidence of identification.

  • Tandem Mass Spectrometry (MS/MS): In this stage, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule.[2][19] By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be deduced.

Complementary Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural confirmation, especially for novel metabolites or to distinguish between close isomers where MS/MS data is ambiguous, NMR spectroscopy is the gold standard.[1][2] While it has lower sensitivity than MS and requires larger sample quantities, it provides unequivocal structural information.[2]

Analytical Workflow for Metabolite Characterization

The following diagram outlines a logical workflow from sample analysis to confident metabolite identification.

G cluster_workflow Analytical Workflow Sample Incubation Supernatant LC LC Separation (e.g., Reversed-Phase) Sample->LC MS1 Full Scan HRMS (Detect Parent & Metabolites) LC->MS1 Data_Processing Data Mining for Predicted Mass Shifts MS1->Data_Processing MS2 HR-MS/MS Fragmentation (Data-Dependent Acquisition) Data_Processing->MS2 Trigger MS/MS Interpretation Spectral Interpretation (Compare to Parent) MS2->Interpretation ID Putative Metabolite Identification Interpretation->ID

Caption: A typical LC-MS/MS workflow for metabolite identification.

Data Analysis and Interpretation: A Systematic Approach

The analysis of complex LC-MS data requires a structured strategy to move from raw data to identified metabolites.

  • Extraction of Ion Chromatograms: After predicting the masses of potential metabolites (e.g., Parent +16 Da for hydroxylation, -14 Da for N-demethylation), extract the ion chromatograms for these specific m/z values from the full scan HRMS data.

  • Comparison of Chromatograms: Compare the chromatograms from the NADPH-fortified samples with the negative controls. A peak present only in the fortified sample is a strong candidate for a CYP-mediated metabolite.

  • MS/MS Spectral Comparison:

    • N-Demethylation: A monodemethylated metabolite will have a precursor ion 14 Da lighter than the parent. Its MS/MS spectrum should contain many of the same fragment ions as the parent, particularly those that do not involve the N-methyl group.

    • Hydroxylation: A hydroxylated metabolite will be 16 Da heavier. Its fragmentation pattern will help localize the position of the hydroxyl group. For example, if hydroxylation occurs on the benzene ring, fragments containing the ring will show a +16 Da shift.

  • Isomer Differentiation: Chromatographic separation is key. If two peaks with the same m/z (e.g., two different positional isomers of hydroxylation) are observed, they will ideally have different retention times. While their MS/MS spectra might be similar, subtle differences can sometimes provide clues to their structure, although definitive identification often requires NMR or authentic standards.[1][20]

Conclusion

The characterization of 4-(Dimethylamino)-3-methylbenzoic acid metabolites is a multi-faceted process that relies on a logical progression from prediction to experimental confirmation. A scientifically sound investigation combines the strategic use of in vitro systems, such as human liver microsomes and hepatocytes, with the analytical power of high-resolution LC-MS/MS. This guide emphasizes a comparative and evidence-based approach, where each experimental choice is justified and each piece of data is critically evaluated. By following these principles, researchers can build a comprehensive and reliable metabolic profile, a critical step in the advancement of any drug development program.

References

  • 4-[(Dimethylamino)methyl]benzoic acid | C10H13NO2 | CID 826319 . PubChem. [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening . MDPI. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry . National Institutes of Health (NIH). [Link]

  • Analytical strategies for identifying drug metabolites . PubMed. [Link]

  • Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil . PubMed. [Link]

  • Metabolic activation of carboxylic acids . PubMed. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics . National Institutes of Health (NIH). [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • 4-[(Dimethylamino)methyl]benzoic acid | C10H13NO2 | CID 826319 . PubChem. [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... . ResearchGate. [Link]

  • Analytical Techniques for the Identification and Quantification of Drugs and Metabolites in Wastewater Samples . ACS Publications. [Link]

  • Mechanism of cytochrome P-450 catalysis. Mechanism of N-dealkylation and amine oxide deoxygenation . Journal of the American Chemical Society. [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) . YouTube. [Link]

  • Aromatic Side Chain Oxidation to Carboxylic Acid . YouTube. [Link]

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications . ALWSCI. [Link]

  • How Does LC-MS Identify Proteins and Metabolites? . Patsnap Synapse. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review . MDPI. [Link]

  • Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine . Taylor & Francis Online. [Link]

  • (PDF) In Vitro Methods to Study Intestinal Drug Metabolism . ResearchGate. [Link]

  • 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 . PubChem. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments . National Institutes of Health (NIH). [Link]

  • Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis . ACS Publications. [Link]

  • Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil . British Journal of Clinical Pharmacology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Dimethylamino)-3-methylbenzoic acid

Operational Safety Protocol: 4-(Dimethylamino)-3-methylbenzoic Acid CAS: 103030-89-3 Formula: C₁₀H₁₃NO₂ Physical State: Solid (Crystalline Powder)[1] Executive Summary & Risk Characterization Note from the Senior Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: 4-(Dimethylamino)-3-methylbenzoic Acid

CAS: 103030-89-3 Formula: C₁₀H₁₃NO₂ Physical State: Solid (Crystalline Powder)[1]

Executive Summary & Risk Characterization

Note from the Senior Scientist: While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant (Skin/Eye Irrit. 2, STOT SE 3), its chemical structure dictates specific handling protocols often overlooked in generic safety guides.

  • The Amphoteric Factor: As an amino-benzoic acid derivative, this molecule possesses both a basic dimethylamino group and an acidic carboxyl group.[1] This zwitterionic character influences solubility and cleaning; water alone may be ineffective for decontamination.[1]

  • The Dust Vector: The primary exposure risk is inhalation of fine particulates during weighing and transfer. The methyl group at the 3-position increases lipophilicity compared to its non-methylated analogs, potentially enhancing skin absorption rates.[1]

Core Hazard Profile:

  • Inhalation: Respiratory tract irritation (H335).[1]

  • Contact: Causes serious eye irritation (H319) and skin irritation (H315).[1][2][3]

  • Reactivity: Incompatible with strong oxidizers (risk of exothermic reaction at the amine site).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety —before starting, verify each barrier is intact.

PPE CategoryStandard Operation (Analytical/Weighing <1g)Synthesis / Bulk Handling (>1g)Technical Rationale (The "Why")
Hand Protection Nitrile Gloves (0.11 mm minimum)Double Gloving (Nitrile over Nitrile)Permeation Defense: The dimethylamino moiety is organic-soluble.[1] Latex is permeable to many organic amines and should be avoided.[1] Change outer gloves every 30 mins.[1]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 (if outside hood)Dust Control: Engineering controls (hood) are primary.[1] If weighing on an open bench cannot be avoided, a fitted respirator is mandatory to prevent H335 (lung irritation).[1]
Eye Protection Safety Glasses (Side Shields)Chemical Goggles Particulate Risk: Fine powders drift.[1] Goggles seal the eyes against airborne dust that glasses might miss during bulk transfer.[1]
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves Exposure Gap: The wrist gap between glove and coat is the most common exposure point. Sleeves bridge this gap.[1]

Operational Workflow: Step-by-Step

Phase A: Preparation & Engineering Controls
  • Static Mitigation: Organic powders like 4-(Dimethylamino)-3-methylbenzoic acid are prone to static charge.[1] Use an ionizing bar or anti-static gun inside the balance enclosure if available.[1]

    • Why: Static causes "jumping" of powder, leading to invisible surface contamination.

  • Sash Management: Verify fume hood face velocity is 80–100 fpm. Keep the sash as low as possible (below chin level) while working.[1]

Phase B: Weighing & Transfer
  • The "Boat-to-Vial" Technique:

    • Tare a glass weighing boat (avoid plastic if static is high).[1]

    • Transfer solid using a clean spatula.[1] Do not tap the spatula on the side of the container to dislodge powder; this creates aerosol clouds. Instead, gently rotate the spatula.

    • Self-Validation: Shine a flashlight or laser pointer across the balance floor.[1] If you see "sparkles" in the beam, your transfer technique is generating too much dust. Stop and clean.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent to the solid, not solid to the solvent.

    • Why: Adding powder to a stirring liquid often puffs dust back into the operator's breathing zone.[1]

  • Dissolution: Due to its amphoteric nature, if the compound does not dissolve in neutral organic solvents (like DCM or EtOAc), slight acidification or basification may be required depending on the target reaction.

Decontamination & Waste Disposal

The "Solubility Rule" for Cleanup: Because this molecule has both amine and acid functionality, simple water washes are often ineffective.

  • Spill Cleanup (Solid):

    • Do not dry sweep.[1][4]

    • Cover spill with a paper towel dampened with Ethanol (70%) or Isopropanol .[1] The alcohol helps solubilize the organic portion of the molecule better than water.

    • Wipe inward from the perimeter to the center.

  • Glassware Cleaning:

    • Rinse glassware with acetone or ethanol before placing it in the base bath or acid bath.[1]

    • Caution: Avoid mixing bulk quantities with strong oxidizers (e.g., Chromic acid, Piranha solution) without pre-rinsing, as the amine group can oxidize rapidly.

  • Disposal Streams:

    • Solid Waste: Segregate into "Solid Hazardous Waste (Toxic/Irritant)." Label clearly with CAS 103030-89-3.[1]

    • Liquid Waste: Dispose in "Organic Solvents" stream.

    • Incompatibility: Ensure the waste container does not contain strong oxidizing agents (Nitric acid, Peroxides).[1][5]

Visualized Safety Workflow

SafetyProtocol Risk Risk Assessment (Dust & Irritation) PPE Don PPE (Nitrile, Glasses, Lab Coat) Risk->PPE Mitigate Check Self-Check (Glove Inflation, Hood Flow) PPE->Check Verify Weigh Weighing (Anti-static, Inside Hood) Check->Weigh Proceed Clean Decon (Alcohol Wipe -> Water) Weigh->Clean Post-Task Clean->PPE Inspect for Contamination Waste Disposal (Segregate from Oxidizers) Clean->Waste Finalize

Caption: Operational flow from risk assessment to disposal. Note the critical "Self-Check" step before handling the chemical.

References

  • PubChem. (n.d.).[1][6] 4-(Dimethylamino)-3-methylbenzoic acid (Compound).[1][7][8] National Library of Medicine.[1][6] Retrieved February 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] United States Department of Labor.[1] Retrieved February 1, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved February 1, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)-3-methylbenzoic acid
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